Product packaging for serotonin 4 receptor(Cat. No.:CAS No. 158165-40-3)

serotonin 4 receptor

Cat. No.: B1174765
CAS No.: 158165-40-3
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Description

The serotonin 4 receptor (5-HT4R) is a G protein-coupled receptor (GPCR) that is positively coupled to adenylate cyclase via a Gs protein, leading to the canonical activation of the cAMP/PKA pathway upon stimulation . This receptor is widely expressed in both the central nervous system and peripheral tissues, with high densities found in brain regions such as the basal ganglia, hippocampus, amygdala, and cerebral cortex . In the periphery, it is notably expressed in the gastrointestinal tract, heart, and adrenal glands . Activation of the 5-HT4 receptor modulates the release of key neurotransmitters, including serotonin, acetylcholine, and dopamine, positioning it as a critical modulator of complex physiological processes . Its primary research applications and value are in neuroscience and gastroenterology. In neurological research, the 5-HT4 receptor is a compelling target for investigating fast-acting antidepressant and anxiolytic therapies, as its activation can produce behavioral and molecular changes much faster than classical SSRIs . It also plays a significant role in enhancing cognitive performance, likely through facilitating acetylcholine release, and is implicated in learning and memory mechanisms . Furthermore, its expression is altered in models of eating and movement disorders . In gastrointestinal research, 5-HT4 receptor agonists are well-established for their prokinetic effects, enhancing the peristaltic reflex by stimulating the release of acetylcholine from excitatory myenteric neurons . This makes the receptor a key target for studying conditions like chronic constipation . The 5-HT4 receptor gene (HTR4) is large and complex, yielding multiple splice variants (isoforms) which may differ in their G protein coupling and functional properties, adding a layer of specificity for research into receptor signaling and trafficking . This product is supplied for research use to facilitate these critical investigations.

Properties

CAS No.

158165-40-3

Molecular Formula

C16H17ClHgN2O5S

Synonyms

serotonin 4 receptor

Origin of Product

United States

Molecular and Structural Biology of the Serotonin 4 Receptor

Gene (HTR4) and Genetic Architectures

The genetic underpinnings of the 5-HT4 receptor are intricate, characterized by a large and complex gene structure that gives rise to significant functional diversity.

Genomic Organization and Chromosomal Localization

The human serotonin (B10506) 4 receptor is encoded by the HTR4 gene. wikipedia.org This gene is located on the long arm of chromosome 5, specifically in the 5q31-q33 region. nih.govnih.gov The genomic architecture of the HTR4 gene is notably complex; it is a large gene, with reports indicating it encompasses 38 exons and spans over 700 kilobases (kb). nih.govresearchgate.netmdpi.com Another analysis describes the gene as being 172,607 base pairs long and containing 12 exons. atlasgeneticsoncology.org This complexity allows for extensive alternative splicing, a key mechanism for generating receptor diversity.

Genetic Polymorphisms and Variations (SNPs)

Numerous single nucleotide polymorphisms (SNPs) have been identified within the HTR4 gene, and research has linked these variations to susceptibility to several health conditions. atlasgeneticsoncology.orgnih.govnih.gov For instance, two intronic polymorphisms, +142828G>A and +122769G>A, have been significantly associated with an increased risk of asthma. atlasgeneticsoncology.orgnih.gov

In the context of neuropsychiatric disorders, specific polymorphisms located within the region that encodes the receptor's divergent C-terminal tails have been associated with mood disorders. nih.gov A study identified four polymorphisms showing a significant association with bipolar disorder. nih.gov While some research has suggested a link to schizophrenia, the evidence is less conclusive. atlasgeneticsoncology.orgnih.gov Furthermore, the SNP c.*61T>C (rs201253747) has been identified in patients with diarrhea-predominant Irritable Bowel Disease (IBD), suggesting a role for HTR4 in gastrointestinal pathologies. atlasgeneticsoncology.org

Polymorphism ID/NameLocationAssociated Condition(s)
+142828G>AIntronicAsthma atlasgeneticsoncology.orgnih.gov
+122769G>AIntronicAsthma atlasgeneticsoncology.orgnih.gov
HTR4-SVRSNP1 (g.83097C/T)Near exon dBipolar Disorder nih.gov
HTR4-SVRSNP2 (g.83159G/A)Near exon dBipolar Disorder nih.gov
HTR4-SVRSNP3 (g.83164(T)9-10)Near exon dBipolar Disorder nih.gov
HTR4-SVRSNP4 (g.83198A/G)Near exon dBipolar Disorder nih.gov
c.*61T>C (rs201253747)3'-untranslated regionDiarrhea-predominant IBD atlasgeneticsoncology.org

Transcriptional Regulation and Epigenetic Modulations

The transcriptional regulation of the HTR4 gene is complex and not yet fully elucidated, particularly within the brain. nih.gov The gene is characterized by a very long 5'-untranslated region (5'-UTR). nih.govresearchgate.net In human atrial tissue, the primary transcription start site is located approximately 3,185 base pairs upstream of the initial ATG start codon. researchgate.net It is hypothesized that such a lengthy 5'-UTR may lead to lower levels of expressed transcripts by reducing the efficiency of RNA translation. nih.gov The promoter region for HTR4 lacks the canonical TATA and CAAT box motifs, but it does contain binding sites for other transcription factors, including an Nkx2.5-like binding site within an enhancer region, suggesting a complex regulatory mechanism. researchgate.net

Epigenetic modulations, such as DNA methylation and histone modifications, are heritable changes that alter gene expression without changing the underlying DNA sequence. longdom.orgmdpi.com These mechanisms are known to be crucial for regulating the transcriptional activity necessary for both the stability and plasticity of neuronal functions. mdpi.com While these processes are fundamental to gene regulation throughout the genome, specific details regarding the epigenetic regulation of the HTR4 gene are not yet well-documented.

Receptor Isoforms and Alternative Splicing

One of the most significant features of the 5-HT4 receptor's molecular biology is the generation of numerous isoforms through alternative splicing of the HTR4 gene transcript. nih.gov This process is the primary source of the receptor's structural and functional diversity.

Identification and Characterization of C-terminal Splice Variants

Alternative splicing of the HTR4 gene results in at least 11 identified human receptor isoforms. researchgate.netmdpi.comnih.gov Most of these splice variants differ in the sequence of their intracellular C-terminal tail, with the variation occurring after the amino acid Leucine 358. researchgate.netnih.gov

The known human C-terminal splice variants include 5-HT4(a), 5-HT4(b), 5-HT4(c), 5-HT4(d), 5-HT4(e), 5-HT4(f), 5-HT4(g), 5-HT4(i), and 5-HT4(n). researchgate.net

The 5-HT4(h) variant is an exception, as its variation is an internal splice insert of 14 amino acids within the second extracellular loop, not a change in the C-terminus. researchgate.netnih.gov

The 5-HT4(n) isoform is characterized by the lack of the C-terminal exon. researchgate.netnih.gov

These different C-terminal tails are not merely structural variations; they confer distinct functional properties. For example, the C-termini of some variants contain specific protein-protein interaction domains, such as PDZ ligands found in the 5-HT4(a) and 5-HT4(e) isoforms. nih.govresearchgate.net These domains allow the receptor to interact with various scaffolding and signaling proteins, which can influence receptor targeting, localization, and signal transduction pathways. nih.govresearchgate.net This structural diversity also affects how the receptor couples with intracellular G-proteins. Studies have shown that the 5-HT4(d) variant is more efficiently coupled to adenylyl cyclase than the 5-HT4(b) variant, and there is evidence that the 5-HT4(b) isoform may couple to both Gs and Gi/o proteins. nih.govnih.gov

Differential Expression Patterns of Isoforms

5-HT4(a) : Highest expression in the amygdala.

5-HT4(c) : Highest expression in the pituitary gland.

5-HT4(g) : Highest expression in the hypothalamus and cortex.

5-HT4(d) : Primarily detected at low levels in the small intestine and is largely absent from the central nervous system. nih.gov

Differential expression is also observed in peripheral tissues. For example, a greater number of splice variants are expressed in the human atrium—including isoforms (a), (b), (c), (g), (i), and (n)—compared to the ventricle, which expresses a more limited set of (a), (b), (g), and (i). The expression of these isoforms can also be altered in disease states, as seen in certain adrenal tumors that switch from expressing the (a) and (b) variants to the (d) variant. nih.gov

Splice VariantKey Feature / Expression Location
5-HT4(a) Highest expression in the amygdala; contains a PDZ ligand. researchgate.netnih.gov
5-HT4(b) Most predominant human isoform; couples to Gs and potentially Gi/o proteins. nih.govnih.gov
5-HT4(c) Highest expression in the pituitary gland. nih.gov
5-HT4(d) Expressed in the small intestine; efficiently coupled to adenylyl cyclase. nih.govnih.gov
5-HT4(e) Contains a PDZ ligand. researchgate.net
5-HT4(g) Highest expression in the hypothalamus and cortex. nih.gov
5-HT4(h) Internal splice variant with an insert in the 2nd extracellular loop. researchgate.netnih.gov
5-HT4(n) Lacks the C-terminal exon. researchgate.netnih.gov

Isoform-Specific Functional Properties

The human serotonin 4 (5-HT4) receptor exhibits considerable functional diversity due to alternative splicing of its gene, giving rise to multiple isoforms. These isoforms primarily differ in the length and amino acid sequence of their intracellular C-terminal tail, a variation that dictates their specific functional properties, including signaling and regulation. nih.gov

The 5-HT4(a) and 5-HT4(b) isoforms, which are among the most abundant variants in the limbic system, display distinct patterns of endocytic regulation upon exposure to agonists like serotonin and RS67333. nih.gov While serotonin is more effective than RS67333 at inducing internalization for both isoforms, the subsequent intracellular trafficking is isoform-specific. nih.gov For instance, the internalization of the 5-HT4(a) receptor is dependent on the activities of protein kinase C (PKC), G-protein-coupled receptor kinase 2 (GRK2), and β-arrestin. In contrast, the sequestration of the 5-HT4(b) receptor requires PKC but is largely independent of GRK2 and less reliant on β-arrestin. nih.gov Following endocytosis, the 5-HT4(b) isoform is dispersed throughout the intracellular compartment and recycles efficiently to the cell membrane after the agonist is removed. Conversely, the 5-HT4(a) isoform accumulates in the perinuclear region and shows minimal recycling. nih.gov

Furthermore, different splice variants can couple to different G-proteins, leading to the activation of distinct downstream signaling pathways. While the 5-HT4 receptor is classically known to couple to Gs proteins, leading to the activation of adenylyl cyclase, some isoforms exhibit promiscuous coupling. mdpi.comatlasgeneticsoncology.org For example, the 5-HT4(b) splice variant has been shown to couple to both Gs and Gi/o proteins. nih.gov Additionally, the 5-HT4(a) isoform can couple to Gα13, which in turn activates RhoA-dependent pathways, influencing neuronal architecture. uhsp.edu This isoform-specific G-protein coupling significantly broadens the signaling repertoire of the 5-HT4 receptor.

A novel splice variant, 5-HT4(hb), which contains a 14-amino acid insertion in the second extracellular loop, demonstrates altered pharmacology. The antagonist GR113808 acts as a partial agonist on the 5-HT4(hb) variant, while behaving as an antagonist on the 5-HT4(a) and 5-HT4(b) isoforms, highlighting how structural variations from splicing can impact ligand function. researchgate.net

Protein Structure and Receptor Domains

Seven Transmembrane Domain Architecture

As a member of the G-protein coupled receptor (GPCR) superfamily, the serotonin 4 receptor possesses the canonical seven-transmembrane (7TM) domain architecture. nih.govnih.gov This structure consists of a single polypeptide chain that traverses the cell membrane seven times, forming a bundle of alpha-helices. nih.gov These hydrophobic transmembrane helices are connected by three intracellular loops (ILs) and three extracellular loops (ELs). The N-terminus of the receptor is located on the extracellular side of the membrane, while the C-terminus resides in the intracellular space. nih.gov This conserved 7TM core is fundamental to the receptor's function, housing the ligand-binding pocket and providing the structural framework for conformational changes upon ligand binding, which are necessary for G-protein activation. nih.gov

Ligand Binding Site Characterization

The ligand-binding site of the 5-HT4 receptor is situated deep within the core of the seven-transmembrane helical bundle. nih.govbmbreports.org The binding of both the endogenous agonist serotonin and synthetic ligands is mediated by specific interactions with key amino acid residues within this pocket.

Mutagenesis studies have identified several residues crucial for ligand binding. For the antagonist [3H]-GR113808, key anchoring sites include S197 in transmembrane domain 5 (TM5) and Y302 in TM7. nih.gov Other residues significantly involved in the binding of this antagonist are P149 in TM4 and F275 in TM6. nih.gov The interaction with S197 is thought to occur via a hydrogen bond with the carbonyl group of GR113808. nih.gov Notably, S197 and Y302 are also common anchoring sites for serotonin. nih.gov

Comparative analysis with other serotonin receptors reveals unique features of the 5-HT4 receptor's binding pocket. For instance, the 5-HT4 receptor has a distinctive R96 residue at position 3.28, which participates in a hydrogen-bonding network. bmbreports.org The molecular requirements for serotonin binding generally involve an electrostatic interaction with the ligand's amino group, a hydrogen bond with the hydroxyl group of serotonin, and van der Waals interactions. nih.gov

Key Amino Acid Residues in the 5-HT4 Receptor Ligand Binding Site
ResidueLocationRole in Ligand Binding
S197TM5Common anchoring site for [3H]-GR113808 and serotonin. nih.gov
Y302TM7Common anchoring site for [3H]-GR113808 and serotonin. nih.gov
P149TM4Major residue involved in the binding of [3H]-GR113808. nih.gov
F275TM6Major residue involved in the binding of [3H]-GR113808. nih.gov
R96Position 3.28Unique residue involved in a hydrogen-bonding network. bmbreports.org

Structural Features Governing G-Protein Coupling Selectivity

The selectivity of the 5-HT4 receptor for different G-proteins is primarily determined by the structural characteristics of its intracellular domains, particularly the C-terminal tail. nih.gov Alternative splicing generates 5-HT4 receptor isoforms with distinct C-terminal sequences, and this variation is a key determinant of G-protein coupling specificity. nih.gov

For example, the structural differences in the C-terminus between the 5-HT4(a) and 5-HT4(b) isoforms underlie their differential coupling to signaling pathways. The 5-HT4(a) isoform has been shown to couple not only to the canonical Gs protein but also to the G13 protein. uhsp.edu This coupling to G13 initiates a distinct signaling cascade involving the activation of RhoA, which can lead to changes in the neuronal cytoskeleton, such as neurite retraction. uhsp.edu In contrast, the 5-HT4(b) isoform has been demonstrated to couple to both Gs and Gi/o proteins, suggesting that its C-terminal structure allows for interaction with a different subset of G-proteins. nih.gov These findings underscore the critical role of the C-terminal domain's structure in dictating which intracellular signaling pathways are engaged upon receptor activation.

Post-Translational Modifications

Glycosylation

The this compound is a glycosylated transmembrane protein. atlasgeneticsoncology.orgwikipedia.org N-linked glycosylation, one of the most common post-translational modifications, is predicted to occur at specific asparagine residues in the extracellular domains of the receptor. nih.gov This modification involves the covalent attachment of oligosaccharide chains and is crucial for various aspects of the receptor's life cycle and function. nih.gov

Phosphorylation Sites and Kinase Involvement

The functional regulation of the Serotonin 4 (5-HT4) receptor, a G protein-coupled receptor (GPCR), is intricately controlled by post-translational modifications, most notably phosphorylation. This process is a key mechanism for modulating receptor signaling, desensitization, and internalization. nih.gov Phosphorylation of the 5-HT4 receptor is carried out by specific protein kinases that target serine and threonine residues within the receptor's intracellular domains.

Phosphorylation of GPCRs is generally initiated by G protein-coupled receptor kinases (GRKs) and second messenger kinases like protein kinase A (PKA) or protein kinase C (PKC). nih.gov This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestins to the phosphorylated receptor sterically hinders its interaction with G proteins, leading to the termination of G protein-mediated signaling, a process known as desensitization. nih.gov Subsequently, this receptor-arrestin complex is often targeted for endocytosis, removing the receptor from the cell surface. nih.gov

Identified Phosphorylation Sites

Detailed studies have begun to map the specific sites of phosphorylation on the 5-HT4 receptor. In one study using a heterologous expression system in mouse retinal rod cells, fourteen distinct phosphosites were identified within the third intracellular loop and the C-terminal tail of the receptor. nih.gov A significant cluster of serine/threonine residues located within the C-terminal domain (residues 347–355) has been identified as crucial for the regulatory actions of certain kinases. nih.gov However, it has not yet been fully determined whether the phosphorylation of all these sites is dependent on receptor activity. nih.gov

Kinase Involvement and Functional Consequences

The phosphorylation of the 5-HT4 receptor is not a uniform process; rather, different kinases target the receptor to produce distinct functional outcomes, effectively fine-tuning its signaling output. The most well-characterized kinases involved in 5-HT4 receptor regulation are G protein-coupled receptor kinase 2 (GRK2) and G protein-coupled receptor kinase 5 (GRK5). nih.govnih.gov These kinases have differential effects on the receptor's canonical G protein-dependent signaling and its non-canonical G protein-independent pathways.

GRK2-Mediated Phosphorylation: GRK2 is primarily responsible for the desensitization of the G protein-dependent signaling pathway. nih.gov When the 5-HT4 receptor is activated, it couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) and PKA activation. nih.govmdpi.com Phosphorylation of the 5-HT4 receptor by GRK2 leads to the downregulation of this cAMP/PKA pathway, effectively dampening the primary signal. nih.gov

GRK5-Mediated Phosphorylation: In contrast, GRK5 plays a key role in regulating the G protein-independent signaling of the 5-HT4 receptor. nih.govnih.gov This non-canonical pathway involves the activation of the Src/ERK (extracellular signal-regulated kinase) cascade. nih.govnih.govnih.gov Research conducted in HEK-293 cells and colliculi neurons has shown that GRK5 inhibits the 5-HT4 receptor-operated Src/ERK pathway. nih.gov This inhibitory action is specific to the G protein-independent pathway and does not affect the Gs-mediated pathway. nih.gov

The mechanism of GRK5-mediated inhibition is complex and involves a multi-step process. First, β-arrestin1 must associate with the phosphorylated serine/threonine cluster in the receptor's C-terminal domain. nih.govnih.gov Following this, GRK5, which is physically associated with the proximal region of the receptor's C-terminus, phosphorylates β-arrestin1 at the Serine 412 (Ser412) position. nih.govnih.gov This phosphorylation of receptor-bound β-arrestin1 is the critical step that prevents the activation of Src, which is constitutively bound to the 5-HT4 receptor. nih.gov By preventing Src activation, GRK5 effectively shuts down the downstream ERK signaling cascade. nih.gov This represents a novel regulatory mechanism where the phosphorylation of β-arrestin1, rather than the receptor itself, is the key event controlling a G protein-independent signaling pathway. nih.gov

Interactive Data Table: Kinase Involvement in 5-HT4 Receptor Phosphorylation

KinasePhosphorylation RegionPrimary Signaling Pathway AffectedFunctional Outcome
GRK2 Intracellular loops / C-terminusGs/cAMP/PKA (G protein-dependent)Desensitization and downregulation of the pathway. nih.govnih.gov
GRK5 C-terminus (recruitment site)Src/ERK (G protein-independent)Inhibition of the pathway. nih.govnih.govnih.gov
PKA/PKC Intracellular domainsGs/cAMP/PKAGeneral involvement in GPCR desensitization. nih.gov

Cellular and Subcellular Localization of the Serotonin 4 Receptor

Tissue Distribution and Expression Patterns

The 5-HT4 receptor is well-expressed in the brain, with a cerebral distribution that is largely conserved across different species. mdpi.comnih.gov Its expression is particularly concentrated in forebrain structures, including the basal ganglia, the hippocampal formation, and the cortex, predisposing it to a role in executive function and reward-related actions. nih.gov Beyond the CNS, the 5-HT4 receptor is also found in the gastrointestinal tract, bladder, heart, and adrenal glands. nih.gov

Within the brain, the 5-HT4 receptor is primarily located on neurons, exhibiting both somatodendritic and axonal localization. mdpi.comnih.gov The highest densities of this receptor are consistently found in the basal ganglia. mdpi.comnih.gov Moderate to low levels of expression are observed in the hippocampal formation and the cerebral cortex. mdpi.com

The basal ganglia, a group of subcortical nuclei critical for motor control and other functions, exhibit the highest densities of 5-HT4 receptors in the brain. mdpi.comnih.gov Strong expression has been identified in the caudate putamen and ventral striatum. nih.gov Specifically, high concentrations are found in the striatum and the substantia nigra. mdpi.comnih.gov Studies in rodents have shown that these receptors are expressed by GABAergic neurons within the basal ganglia. mdpi.comnih.gov Neurotoxic lesions in these areas lead to a significant decrease in 5-HT4 receptor binding. mdpi.comnih.gov In postmortem human brains, the highest levels of 5-HT4 receptor mRNA are observed in the caudate nucleus and putamen. nih.gov

The hippocampal formation, a region crucial for learning and memory, shows moderate to low expression of the 5-HT4 receptor. mdpi.com The receptor is present in the CA1, CA2, and CA3 fields, as well as the dentate gyrus. nih.gov Within the hippocampus, 5-HT4 receptors are carried by glutamatergic or cholinergic neurons. mdpi.comnih.gov The action of 5-HT4 receptors in the hippocampus is important for regulating synaptic plasticity and memory mechanisms. mdpi.comnih.gov Studies have shown that activation of these receptors can enhance memory formation. neurosciencenews.com Specifically, 5-HT4 receptors are expressed on excitatory neurons of the hippocampus, and their presence is necessary for maintaining the proper excitability of dentate gyrus granule cells. nih.gov Research indicates that about 15% of somatostatin-positive interneurons in the CA1 and CA3 regions express 5-HT4Rs. scilit.com

The cerebral cortex, involved in higher-order cognitive functions, also expresses the 5-HT4 receptor. mdpi.comnih.gov In the prefrontal cortex (PFC), 5-HT4 receptors are thought to be carried by glutamatergic or cholinergic neurons. mdpi.comnih.gov In rats, 5-HT4R mRNA is present in 60% of pyramidal neurons in the frontal cortex. nih.gov The 5-HT4 receptor in the prefrontal cortex has a positive influence on the firing rate of serotonin (B10506) neurons in the raphe nucleus. mdpi.comnih.gov Autopsy studies of human brain tissue have revealed a high density of the 5-HT4 receptor in the frontal cortex of individuals who died by suicide and were not taking antidepressants, as compared to control subjects. mdpi.comnih.gov

The amygdala, a key structure in emotional processing, is another brain region where the 5-HT4 receptor is present. mdpi.comnih.govnih.gov Similar to the hippocampus and cortex, the receptors in the amygdala are carried by glutamatergic or cholinergic neurons. mdpi.comnih.gov The presence of 5-HT4 receptors in the amygdala suggests their involvement in the modulation of anxiety and fear-related memories. cornell.edu

The nucleus accumbens, a central component of the brain's reward system, expresses 5-HT4 receptors. nih.gov These receptors are involved in regulating motivated behaviors. mq.edu.au Specifically, 5-HT4 receptors are expressed on efferent GABAergic neurons in the nucleus accumbens that project to the lateral hypothalamus. nih.gov Activation of 5-HT4 receptors in the nucleus accumbens has been linked to appetite suppression and can influence motor activity. mq.edu.aumit.edu

Table 1: Distribution of Serotonin 4 Receptor in the Central Nervous System

Brain Region Expression Level Cellular Localization
Basal Ganglia
Caudate Putamen / Striatum High GABAergic neurons
Substantia Nigra High GABAergic neurons
Hippocampal Formation
CA1, CA3, Dentate Gyrus Moderate to Low Glutamatergic and Cholinergic neurons, Somatostatin+ interneurons
Cerebral Cortex
Prefrontal Cortex Moderate to Low Pyramidal (glutamatergic) and Cholinergic neurons
Amygdala Moderate to Low Glutamatergic and Cholinergic neurons

| Nucleus Accumbens | Present | Efferent GABAergic neurons |

Peripheral System Distribution

Outside of the central nervous system, the 5-HT4 receptor is widely distributed and plays a significant role in the function of various peripheral organs. mdpi.comnih.gov

The 5-HT4 receptor is extensively expressed throughout the gastrointestinal (GI) tract, including the esophagus, ileum, and colon. webaigo.itnih.gov Its presence is critical for regulating gut motility. Within the human colon, 5-HT4 receptors are found in multiple cell types, including smooth muscle cells, enterochromaffin cells, and the nerves of the myenteric plexus. drugbank.comnih.gov Specifically, studies on the human colon show that receptor binding sites are distributed in both the muscle layer and the myenteric plexus. drugbank.com Activation of these receptors on enteric neurons leads to the release of acetylcholine (B1216132), a key excitatory neurotransmitter that promotes propulsive motility. webaigo.itdrugbank.com Research has also identified 5-HT4 receptor transcripts in mucosal biopsies from the human ileum and colon. nih.gov

Functional 5-HT4 receptors are present in human cardiac tissue. researchgate.net Both 5-HT4(a) and 5-HT4(b) receptor subtypes are expressed in the human atrium and ventricle. wikipedia.orgoup.com Studies have consistently demonstrated their localization in both the right and left atrium, where they mediate increases in contractile force. researchgate.netnih.govnih.gov While early reports were inconsistent regarding ventricular presence, more recent research has confirmed the expression of 5-HT4 receptor mRNA and functional receptors in the ventricles of the human heart, particularly in failing hearts. oup.comuq.edu.au

The 5-HT4 receptor is expressed in the human adrenal gland. mdpi.comnih.gov Within the adrenal cortex, these receptors are located on the zona glomerulosa cells. frontiersin.org Their activation by serotonin, which is released in a paracrine fashion from nearby mast cells, stimulates the secretion of aldosterone (B195564). oup.comnih.govnih.gov This localization points to a role for the 5-HT4 receptor in the local regulation of steroidogenesis. nih.gov

Expression of the 5-HT4 receptor has been confirmed in the urinary bladder. mdpi.comnih.gov While detailed localization within the human bladder is less characterized than in other tissues, its presence is associated with the modulation of neurotransmission, contributing to the complex control of bladder function.

Peripheral TissueSpecific LocationSpeciesKey Finding
Gastrointestinal TractEsophagus, Ileum, Colon (Myenteric Plexus, Smooth Muscle, Mucosa)Human, Rat, Guinea PigReceptors are located on enteric neurons and smooth muscle, mediating prokinetic effects. webaigo.itdrugbank.comnih.gov
Cardiac TissueAtrium (Right and Left), VentricleHuman, PigReceptors are present in both atria and ventricles, mediating positive inotropic effects. researchgate.netwikipedia.orgoup.comnih.gov
Adrenal GlandsAdrenal Cortex (Zona Glomerulosa cells)HumanActivation stimulates aldosterone secretion in a paracrine manner. oup.comnih.gov
BladderUrinary BladderGeneralReceptor presence is established, involved in modulating neurotransmission. mdpi.comnih.gov

Interspecies Differences in Expression (e.g., Human, Rodent, Guinea Pig, Macaque)

The distribution of the 5-HT4 receptor shows a high degree of conservation across different species, particularly within the central nervous system. mdpi.comnih.gov Studies comparing human and rodent brains have found similar high densities in the basal ganglia and moderate to low levels in the hippocampus and cortical regions. nih.gov

Pharmacological studies reveal a close agreement between the properties of guinea pig and human 5-HT4 receptors, which supports the use of guinea pig models for therapeutic research. frontiersin.org For instance, the binding affinities (pK(i) values) for various compounds at recombinant guinea pig and human 5-HT4 receptors, as well as native receptors in the guinea pig striatum, are in agreement. frontiersin.org However, some operational differences have been noted; for example, distinctions have been observed between the 5-HT4 receptors in the guinea pig colon and the rat esophagus, suggesting potential tissue-specific or species-specific variations in receptor function or regulation. nih.gov While data for macaques is less detailed, the general conservation of brain distribution patterns is expected to extend to non-human primates.

Table 1: Interspecies Comparison of 5-HT4 Receptor Characteristics

Species Key Findings Reference
Human mRNA and protein expressed in platelets. mdpi.comnih.gov Distribution in colon includes mucosa and muscle layers. nih.gov High expression in basal ganglia. nih.gov mdpi.comnih.govnih.gov
Rodent (Rat, Mouse) Cerebral distribution is highly conserved with humans. mdpi.comnih.gov Receptors located on GABAergic, cholinergic, and glutamatergic neurons. mdpi.comnih.gov Operational differences in 5-HT4 receptors noted between rat esophagus and guinea pig colon. nih.gov mdpi.comnih.govnih.govnih.gov

| Guinea Pig | Pharmacological properties are in close agreement with human receptors. frontiersin.org Increased protein expression in lung tissue after allergic sensitization. iiarjournals.org Found in the myenteric plexus of the distal colon. nih.gov | frontiersin.orgnih.goviiarjournals.org |

Cell-Specific Expression

The functional effects of the 5-HT4 receptor are dictated by its expression in specific cell populations.

Neuronal Expression (e.g., GABAergic, Cholinergic, Glutamatergic Neurons)

Within the central nervous system, the 5-HT4 receptor is predominantly located on neurons. nih.gov Its expression is not uniform across all neuronal types and is instead concentrated in specific populations, which underpins its role in modulating various neurotransmitter systems.

GABAergic Neurons: High densities of 5-HT4 receptors are expressed by GABAergic medium spiny neurons in the basal ganglia, including the striatum and substantia nigra. mdpi.comnih.gov Lesion studies in rodents have confirmed that these receptors are located on GABAergic projection neurons. nih.gov

Cholinergic Neurons: While some reports suggest 5-HT4 receptors are carried by cholinergic neurons in regions like the hippocampus, other detailed analyses using dual-label in situ hybridization in the rat basal forebrain did not detect 5-HT4 receptor mRNA in the cholinergic cell population itself. mdpi.comconsensus.app Instead, the evidence points towards 5-HT4 receptors on adjacent GABAergic and glutamatergic cells modulating acetylcholine release. consensus.app

Glutamatergic Neurons: The 5-HT4 receptor is present on glutamatergic neurons in the cerebral cortex, hippocampus, and amygdala. mdpi.comnih.gov Studies in mice suggest these receptors play a role in the development of glutamatergic inputs to key brain regions like the dorsal raphe nucleus. ucsb.edu

Non-Neuronal Cell Expression (e.g., Enterochromaffin Cells, Breast Cancer Cells)

Beyond the nervous system, the 5-HT4 receptor is expressed in several non-neuronal cell types.

Enterochromaffin Cells: In the gastrointestinal tract, 5-HT4 receptors are expressed by most epithelial cells in the distal colon, which includes the serotonin-producing enterochromaffin (EC) cells. nih.gov Activation of these mucosal receptors can stimulate the release of serotonin from EC cells. nih.gov

Breast Cancer Cells: Studies on human breast cancer tissue have identified the expression of the 5-HT4 receptor. iiarjournals.orgnih.goviiarjournals.org Immunohistochemical analysis revealed that the 5-HT4 receptor was exclusively found in the nucleus of both malignant and non-malignant breast tissue cells. iiarjournals.orgnih.gov Its expression has been significantly correlated with the expression of estrogen receptor-α and progesterone (B1679170) receptor. nih.gov

Subcellular Compartmentation

The localization of the 5-HT4 receptor within the cell is crucial for its signaling functions. As a transmembrane protein, its primary site of function is the plasma membrane. However, its distribution is more complex and dynamic.

In neurons, the 5-HT4 receptor exhibits a dual localization, being present on both the cell body and dendrites (somatodendritic) as well as on axon terminals. nih.govmdpi.com This allows it to modulate both incoming signals and the release of neurotransmitters. For example, receptors synthesized in the striatum are transported to axon terminals in the substantia nigra and globus pallidus. mdpi.com

Gene ontology data for the HTR4 gene, which encodes the 5-HT4 receptor, lists the plasma membrane, integral component of the membrane, endosome, and dendrite as key cellular components, reflecting its role in cell surface signaling, internalization, and neuronal processes. wikipedia.org

A surprising finding comes from studies of breast cancer tissue, where the 5-HT4 receptor was found to be exclusively localized within the cell nucleus. iiarjournals.orgnih.gov This nuclear localization in both cancerous and non-cancerous breast cells suggests a potential role in nuclear signaling or gene regulation that is distinct from its classical function at the cell membrane. nih.gov

Table 2: Subcellular Localization of the 5-HT4 Receptor

Location Cell Type / Tissue Description Reference
Plasma Membrane General (Neuronal, etc.) As a G protein-coupled receptor, its primary location for signal transduction. wikipedia.org
Somatodendritic Neurons (e.g., Striatum) Located on the cell body and dendrites, involved in postsynaptic signaling. nih.govmdpi.com
Axon Terminals Neurons (e.g., Substantia Nigra) Located on presynaptic terminals, modulating neurotransmitter release. nih.govmdpi.com
Endosomes General Involved in receptor trafficking and internalization after activation. wikipedia.org

| Nucleus | Breast Cancer Cells, Non-Malignant Breast Cells | Exclusive nuclear localization observed, suggesting non-classical functions. | iiarjournals.orgnih.gov |

Plasma Membrane Localization

The primary site of action for the 5-HT4 receptor is the plasma membrane, the cell's outer boundary. As a G protein-coupled receptor (GPCR), its localization here is fundamental to its ability to recognize and respond to its endogenous ligand, serotonin. wikipedia.org

Neuronal Membranes: In the central nervous system, the 5-HT4 receptor is predominantly found on neurons, with a dual localization on both the cell body and dendrites (somatodendritic) as well as on the axon. nih.govmdpi.com This strategic positioning allows it to modulate both incoming and outgoing signals. Autoradiographic studies have revealed high densities of 5-HT4 receptors in various brain regions, including the basal ganglia (striatum and substantia nigra), hippocampus, amygdala, and cerebral cortex. nih.govmdpi.com

The receptor is expressed by specific neuronal populations, including GABAergic, glutamatergic, and cholinergic neurons. nih.govmdpi.com For instance, in the basal ganglia, 5-HT4 receptors are prominently located on GABAergic projection neurons. nih.gov This specific expression pattern underscores its role in fine-tuning neuronal circuits.

Peripheral Tissues: Beyond the brain, the 5-HT4 receptor is expressed on the plasma membrane of cells in various peripheral tissues. This includes the gastrointestinal tract, the heart, the bladder, and the adrenal glands. nih.govmdpi.com In the gut, for example, its presence on the membranes of enteric neurons is crucial for regulating motility.

The proper targeting and stabilization of the 5-HT4 receptor at the plasma membrane are regulated by interacting proteins. These proteins can influence receptor trafficking and signaling, ensuring its availability at the correct cellular address to perform its functions.

Table 1: Regional and Cellular Plasma Membrane Localization of the 5-HT4 Receptor

Tissue/Region Cell Type Specific Localization
Central Nervous System Neurons Somatodendritic and Axonal Membranes
- Basal Ganglia GABAergic Projection Neurons Plasma Membrane
- Hippocampus Glutamatergic and Cholinergic Neurons Plasma Membrane
- Cerebral Cortex Glutamatergic and Cholinergic Neurons Plasma Membrane
Gastrointestinal Tract Enteric Neurons Plasma Membrane
Heart Cardiac Cells Plasma Membrane
Bladder Smooth Muscle and Neuronal Cells Plasma Membrane
Adrenal Glands Chromaffin Cells Plasma Membrane

Intracellular Vesicular Localization (e.g., Endosomes)

While the plasma membrane is the primary signaling hub for the 5-HT4 receptor, it is not a static resident. Following activation by serotonin, the receptor can be internalized into the cell through a process called endocytosis. wikipedia.org This leads to its localization within intracellular vesicles, most notably endosomes.

This internalization process is a critical mechanism for regulating receptor signaling. Once inside the cell, the receptor can be either targeted for degradation in lysosomes or recycled back to the plasma membrane to be used again. This dynamic trafficking allows cells to fine-tune their responsiveness to serotonin over time, a process known as desensitization and resensitization.

Proteins such as sorting nexin 27 (SNX27) and Na+/H+ exchanger regulatory factor (NHERF) have been implicated in the trafficking of 5-HT4 receptors to and from the plasma membrane, including their journey into endosomal compartments. The specific splice variant of the 5-HT4 receptor can also influence its interaction with these trafficking proteins and, consequently, its intracellular fate.

Nuclear Localization (e.g., in specific cell types)

The localization of G protein-coupled receptors within the cell nucleus is an emerging area of research, suggesting novel roles for these receptors in directly influencing gene transcription. However, in the case of the this compound, there is currently no direct scientific evidence to confirm the presence of the receptor protein itself within the nucleus of any specific cell type.

While the 5-HT4 receptor is known to indirectly influence nuclear events through its canonical signaling pathways, such as the activation of transcription factors like CREB via the Gs-cAMP-PKA pathway, this is distinct from the receptor physically translocating to the nucleus. mdpi.com Studies have focused on the receptor's gene (HTR4), its mRNA, and the downstream effects of its signaling on nuclear proteins, but direct visualization or biochemical isolation of the 5-HT4 receptor protein from the nucleus has not been reported in the scientific literature to date. nih.govmdpi.comnih.gov The term "nucleus" in the context of 5-HT4 receptor research often refers to anatomical brain structures, such as the nucleus accumbens, rather than the subcellular organelle. nih.gov

Therefore, while the 5-HT4 receptor exerts significant control over cellular function that ultimately impacts the nucleus, its own presence within this compartment remains unproven. Future research may yet uncover evidence for nuclear localization, which would open up new avenues for understanding the full spectrum of serotonin's actions.

Pharmacology and Ligand Interactions of the Serotonin 4 Receptor

Ligand Binding Characteristics

Understanding how ligands interact with the 5-HT4 receptor at the molecular level is fundamental to developing selective and potent compounds. This involves determining binding affinities, assessing selectivity over other receptors, and exploring the relationship between chemical structure and binding properties.

Radioligand Binding Assays and Affinity Determination

Radioligand binding assays are a primary method for quantifying the affinity of a compound for the 5-HT4 receptor. These assays typically involve incubating cell membranes or tissue homogenates expressing the receptor with a radiolabeled ligand, such as [³H]GR 113808 or [¹¹C]SB 207145, and varying concentrations of the test compound. tocris.comncats.ionih.govwikipedia.orgctdbase.orgzhanggroup.org The displacement of the radioligand by the test compound is measured, and the data are analyzed using non-linear regression to determine the inhibition constant (Ki) or IC50 value. frontiersin.org Lower Ki or IC50 values indicate higher binding affinity.

Studies using radioligand binding assays have shown that the selective 5-HT4 receptor antagonist GR 113808 exhibits high affinity for the receptor, with a Kd of 0.15 nM for cloned human 5-HT4 receptors. tocris.comfishersci.com Similarly, the radioligand [¹¹C]SB 207145 has been used to quantify 5-HT4 receptors in the brain, demonstrating its utility in positron emission tomography (PET) studies. ncats.ionih.gov

Binding affinity data for various 5-HT4 receptor ligands highlight a wide range of affinities. For example, a novel bivalent agonist showed a Ki value of 13.11 nM for human 5-HT4R, while prucalopride (B966) had a Ki of 180.06 nM in the same assay. bioworld.com Other studies have reported nanomolar affinities for compounds like ML 10302 and a related analog, with Ki values around 1 nM in rat striatum. researchgate.net

Receptor Selectivity Profiling

Selectivity is a critical characteristic for therapeutic ligands to minimize off-target effects. Profiling the selectivity of 5-HT4 receptor ligands involves assessing their binding affinity and functional activity at other serotonin (B10506) receptor subtypes (e.g., 5-HT1, 5-HT2, 5-HT3) and other relevant targets like ion channels and transporters. nih.gov

Older generation 5-HT4 agonists like cisapride (B12094) and tegaserod (B130379) were known to have appreciable affinity for other receptors, channels, or transporters, which contributed to their adverse effect profiles. nih.gov For instance, cisapride has affinity for the human ether-a-go-go-related gene (hERG) potassium channel, and tegaserod interacts with 5-HT1 and 5-HT2 receptors. nih.gov

In contrast, newer selective 5-HT4 receptor agonists, such as prucalopride, have demonstrated significantly higher selectivity for the 5-HT4 receptor over other targets. nih.govwikipedia.orgmims.compharmakb.comresearchgate.net Prucalopride, for example, has over 150-fold higher affinity for 5-HT4 receptors compared to other receptors. wikipedia.org Another selective agonist, TD-8954, showed over 2,000-fold selectivity for the human 5-HT4(c) receptor over all other targets tested, notably lacking affinity for 5-HT1B, 5-HT2A, 5-HT2B, or 5-HT3 receptors and showing no inhibitory effect on the hERG channel. frontiersin.org This improved selectivity profile is a key factor in the enhanced safety of newer compounds. nih.gov

Structure-Affinity Relationships of Ligands

Structure-affinity relationships (SAR) studies aim to understand how modifications to the chemical structure of a ligand impact its binding affinity for the 5-HT4 receptor. This information is vital for rational drug design and the development of more potent and selective compounds.

Research has explored the SAR of various chemical series targeting the 5-HT4 receptor. For example, studies on benzamide (B126) derivatives, which include several known 5-HT4 agonists like cisapride and mosapride (B1662829), have identified key structural features that contribute to high affinity. wikipedia.orgwikipedia.orgpharmaceuticalpellets.comnih.govnih.gov Modifications to the piperidine (B6355638) ring and the substituents on the benzamide and other aromatic rings can significantly influence binding. researchgate.net

Specific examples of SAR findings include observations that replacing certain groups, such as an ester with an amido group in some ligand series, can drastically reduce binding affinity. nih.gov Conversely, specific substitutions or the incorporation of certain ring systems can lead to compounds with nanomolar affinities. researchgate.netnih.gov The position and nature of substituents on the phenyl ring and the linker connecting it to the piperidine or other amine-containing moiety are often critical determinants of affinity and efficacy.

Agonist Pharmacology

Agonists are ligands that bind to the receptor and activate it, triggering a downstream signaling response. The pharmacological characterization of 5-HT4 receptor agonists involves assessing their ability to activate the receptor and the magnitude of the response they elicit.

Full Agonists and Partial Agonists

5-HT4 receptor agonists can be classified as full agonists or partial agonists based on the maximal response they can produce relative to the endogenous ligand, serotonin (5-HT), or a known full agonist. A full agonist elicits a maximal response comparable to that of 5-HT, while a partial agonist produces a submaximal response, even at saturating concentrations. news-medical.net

The classification of a compound as a full or partial agonist can sometimes be tissue-dependent, influenced by factors such as receptor density, coupling efficiency to downstream signaling pathways, and the specific splice variant of the receptor being studied. nih.govdrugbank.com For instance, cisapride and renzapride (B52152) have been observed to act as partial agonists at moderate receptor levels but as full agonists at high receptor expression levels. drugbank.com Tropisetron and SB207710 have shown partial agonist activity at high receptor expression levels for certain isoforms. drugbank.com

Several compounds have been identified as 5-HT4 receptor agonists, including cisapride, tegaserod, mosapride, prucalopride, RS 67333, and CJ-033466. wikipedia.orgwikipedia.orgwikipedia.orgpharmaceuticalpellets.comnih.govnih.govwikipedia.orgnih.govnih.govwikipedia.orgwikipedia.orgiiab.me Among these, some like RS 67333 and CJ-033466 have been characterized as partial agonists. wikipedia.orgwikipedia.orgwikipedia.org

Agonist Potency and Efficacy

Agonist potency refers to the concentration of the agonist required to produce a given effect, often expressed as an EC50 or pEC50 value (the negative logarithm of the EC50). A lower EC50 or higher pEC50 indicates greater potency. Efficacy, also known as intrinsic activity, refers to the maximal response that an agonist can produce relative to the maximal possible response mediated by the receptor.

Functional assays, such as measuring the accumulation of cAMP in cells expressing the 5-HT4 receptor, are used to determine agonist potency and efficacy. frontiersin.org In such assays, compounds like TD-8954 have demonstrated high potency, with a pEC50 of 9.3 in HEK-293 cells expressing the human 5-HT4(c) receptor. frontiersin.org The rank order of potency for several agonists in a cAMP accumulation assay was reported as TD-8954 > tegaserod > prucalopride > cisapride > mosapride. frontiersin.org

Efficacy is often expressed as a percentage relative to the response of a full agonist like 5-HT. In one study, the intrinsic activities relative to 5-HT (100%) were reported for several agonists: tegaserod (120%), cisapride (101%), prucalopride (109%), TD-8954 (83%), and mosapride (22%). frontiersin.org Another study found a novel compound to have 99.62% efficacy compared to prucalopride's 110.06% efficacy in a reporter gene assay. bioworld.com These data highlight that even among compounds considered agonists, there can be significant differences in both their potency and the maximal response they can elicit.

Table 1: Representative 5-HT4 Receptor Ligand Binding Affinities and Functional Potencies

CompoundAction TypeBinding Affinity (Ki/Kd)Functional Potency (EC50/pEC50)Efficacy (relative to 5-HT or full agonist)Assay System / NotesSource
GR 113808Antagonist0.15 nM (Kd)N/AN/ACloned human 5-HT4 receptors tocris.comfishersci.com
SB 207145RadioligandHigh affinityN/AN/AUsed in PET studies ncats.ionih.gov ncats.ionih.gov
PrucaloprideFull Agonist180.06 nM (Ki)4 nM (EC50) / 7.9 (pEC50)109% (relative to 5-HT) / 110.06%Binding assay, cAMP accumulation, Reporter gene assay frontiersin.orgbioworld.com
TegaserodFull AgonistAppreciable affinity8.7 (pEC50)120% (relative to 5-HT)cAMP accumulation frontiersin.org, interacts with other receptors nih.gov frontiersin.orgnih.gov
CisaprideAgonistAppreciable affinity7.4 (pEC50)101% (relative to 5-HT)cAMP accumulation frontiersin.org, interacts with other targets nih.gov frontiersin.orgnih.gov
MosaprideSelective AgonistPotent6.3 (pEC50)22% (relative to 5-HT)cAMP accumulation frontiersin.org, also 5-HT3 antagonist metabolite wikipedia.org frontiersin.orgwikipedia.org
RS 67333Partial AgonistHigh affinityN/AN/AInvestigated for CNS effects wikipedia.org wikipedia.org
CJ-033466Partial AgonistPotentN/AN/AStimulated GI motility wikipedia.org wikipedia.org
TD-8954Full AgonistHigh affinity (>2000x selective)9.3 (pEC50)83% (relative to 5-HT)cAMP accumulation, highly selective frontiersin.org frontiersin.org
Novel Bivalent Agonist [I]Agonist13.11 nM (Ki)0.41 nM (EC50)99.62%Binding assay, Reporter gene assay bioworld.com bioworld.com

Note: Affinity and potency values can vary depending on the specific assay conditions, cell line, and receptor splice variant used.

Antagonist Pharmacology

5-HT4 receptor antagonists exert their effects by blocking the binding of agonists to the receptor, thereby inhibiting the downstream signaling pathways that would typically be triggered by receptor activation. patsnap.com This blockade can modulate various physiological responses mediated by 5-HT4 receptors. patsnap.com

Competitive and Non-Competitive Antagonists

The mechanism by which an antagonist inhibits receptor activity can be broadly classified as competitive or non-competitive. Competitive antagonists bind reversibly to the same site as the agonist, competing for receptor occupancy. patsnap.com Increasing the concentration of a competitive antagonist shifts the agonist concentration-response curve to the right without affecting the maximal response, a phenomenon that can be characterized using Schild regression analysis to determine the antagonist's affinity (expressed as pA2 or pKB). nih.govnih.gov

Several compounds have been characterized as competitive antagonists at the 5-HT4 receptor. For example, RS 23597-190 has been shown to act as a high-affinity, selective competitive antagonist at 5-HT4 receptors in various preparations, including rat esophageal muscularis mucosae and guinea-pig ileal mucosal sheets. nih.gov Studies using RS 23597-190 in rat esophageal muscularis mucosae yielded a pA2 of 7.8 ± 0.1 with a Schild slope of 1.2 ± 0.2, consistent with competitive antagonism. nih.gov Another selective 5-HT4 receptor antagonist, GR 113808, has also demonstrated competitive antagonism in canine isolated rectum circular smooth muscle, with a pKB of 9.1. nih.govrndsystems.com RS 39604 is another potent and selective competitive antagonist, with a pA2 of 9.3 and a Schild slope of 1.0 in the rat isolated esophagus. nih.gov

Compound Preparation Species Antagonism Type pA2/pKB Value Schild Slope
RS 23597-190 Esophageal muscularis mucosae Rat Competitive 7.8 ± 0.1 1.2 ± 0.2
RS 23597-190 Ileal mucosal sheets Guinea-pig Competitive 7.3 Not specified
GR 113808 Isolated rectum circular smooth muscle Canine Competitive 9.1 Not specified
RS 39604 Isolated oesophagus Rat Competitive 9.3 1.0
GR 125487 Isolated rectum circular smooth muscle Canine Competitive 9.7 Not specified

Non-competitive antagonists, on the other hand, can interact with the receptor in different ways, such as binding to an allosteric site or irreversibly binding to the active site. This type of antagonism typically results in a reduction of the maximal response to the agonist, which may or may not be accompanied by a shift in the concentration-response curve. nih.gov SB 204070 has been reported to behave as an unsurmountable antagonist in the rat isolated esophagus, suggesting a non-competitive or complex mode of inhibition in this preparation. nih.gov In canine isolated rectum circular smooth muscle, SB 204070 also failed to meet the criteria for competitive antagonism, showing a concentration-dependent rightward shift and a depression of the maximal response, with an apparent pA2 of approximately 10.6. nih.gov

Compound Preparation Species Antagonism Type Apparent pA2 Effect on Max Response
SB 204070 Isolated oesophagus Rat Unsurmountable ~10.5 Reduced
SB 204070 Isolated rectum circular smooth muscle Canine Non-competitive 10.6 ± 0.17 Reduced

Inverse Agonism

Inverse agonism is a concept applicable to receptors that exhibit constitutive activity, meaning they can signal to some extent even in the absence of an agonist. nih.govresearchgate.netresearchgate.net Inverse agonists bind to these constitutively active receptors and stabilize an inactive state, thereby reducing or abolishing this basal activity. nih.govresearchgate.netresearchgate.net This is distinct from neutral antagonism, where the ligand binds to the receptor but has no effect on its basal activity.

Constitutive activity of 5-HT4 receptors has been observed, particularly with certain receptor isoforms or in overexpression systems. researchgate.netnih.gov This has allowed for the characterization of inverse agonists at this receptor subtype. Studies have identified compounds that can inhibit the spontaneous activity of 5-HT4 receptors. nih.govresearchgate.netresearchgate.net For instance, ML10375 was found to inhibit the constitutive activity of the human 5-HT4(c) receptor isoform expressed in COS-7 cells, reducing basal cAMP levels even without the presence of serotonin. nih.gov This effect was not mediated through Gi/Go pathways, indicating a direct inactivation of the spontaneously active receptor. nih.gov

Research involving site-directed mutagenesis has provided insights into the molecular determinants of inverse agonism at the 5-HT4 receptor. Mutations at specific residues, such as D100(3.32)A and F275(6.51)A in transmembrane domains III and VI, respectively, have been shown to block the effects of inverse agonists without impairing their binding or the activation induced by agonists. nih.govresearchgate.netcapes.gov.br This suggests that these residues are part of a network required for stabilizing the "silent" or inactive state of the receptor by inverse agonists. nih.govresearchgate.netcapes.gov.br Conversely, a mutation at W272(6.48)A in transmembrane domain VI stabilized this silent state while still allowing full activation by agonists. nih.gov These findings support a model where inverse agonists stabilize a distinct inactive conformation of the receptor. nih.govresearchgate.net

Novel potent inverse agonists have been developed that can inhibit the constitutive activity of 5-HT4 receptors. nih.govresearchgate.netresearchgate.net Some of these compounds, such as certain Roche ligands, exhibit high potent 5-HT4 inverse agonistic activity. guidetopharmacology.org ML 10375 and SB 207266 have also been reported to show inverse agonist activity on specific 5-HT4 receptor variants, although they may be weaker compared to some of the more recently developed ligands. guidetopharmacology.org

Compound Receptor Isoform/System Observed Effect Evidence
ML10375 Human 5-HT4(c) in COS-7 Inhibition of constitutive activity Reduced basal cAMP levels
Roche Ligands 5-HT4 receptor High potent inverse agonism Inhibition of constitutive activity
ML 10375 Specific 5-HT4 variants Inverse agonist activity Reported in literature
SB 207266 Specific 5-HT4 variants Inverse agonist activity Reported in literature

The distinction between neutral antagonism and inverse agonism is crucial for understanding the full pharmacological profile of 5-HT4 receptor ligands, particularly in systems where the receptor exhibits basal activity.

Signal Transduction Mechanisms of the Serotonin 4 Receptor

G-Protein Coupling and Downstream Effector Systems

The 5-HT4 receptor is primarily known to couple to stimulatory G proteins (Gs), leading to the activation of adenylyl cyclase. atlasgeneticsoncology.orgnih.gov However, research also indicates potential coupling to other G proteins and subsequent modulation of various downstream effectors, including ion channels. nih.govplos.org

Gs Protein Coupling and Adenylyl Cyclase/cAMP Pathway Activation

The canonical signaling pathway for the 5-HT4 receptor involves coupling to the Gs alpha subunit of heterotrimeric G proteins. atlasgeneticsoncology.orgnih.govnih.gov Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gs alpha subunit. This activated Gs alpha subunit then dissociates from the G beta-gamma subunits and directly activates adenylyl cyclase. uniprot.org Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.gov The resulting increase in intracellular cAMP levels is a key event in 5-HT4 receptor signaling. atlasgeneticsoncology.orgnih.govnih.govresearchgate.net This mechanism has been demonstrated in various cell types, including neurons and cells in the gastrointestinal tract. atlasgeneticsoncology.orgnih.govnih.govresearchgate.net

Data from studies in rat primary cultured trigeminal ganglion cells show that application of 5-HT4 receptor agonists, such as BIMU8, increases intracellular cAMP levels. nih.gov This increase is sensitive to inhibition by adenylyl cyclase inhibitors like SQ22536, confirming the involvement of adenylyl cyclase in this pathway. nih.gov

AgonistEffect on Intracellular cAMPInhibited by Adenylyl Cyclase Inhibitor (SQ22536)
BIMU8 (50 nM)IncreaseYes nih.gov
SKF83959 (500 nM)IncreaseYes nih.gov
Beraprost (10 nM)IncreaseYes nih.gov

Potential Gi Protein Coupling

While the primary coupling of the 5-HT4 receptor is to Gs, some studies suggest potential coupling to other G proteins under specific conditions or in certain splice variants. Research utilizing receptor engineering techniques, such as swapping intracellular domains, has indicated the possibility of conferring Gi coupling to a modified 5-HT4 receptor construct. plos.org For instance, replacing the third intracellular loop of a 5-HT4 receptor construct with that of a human 5-HT1A receptor (known to be Gi-coupled) resulted in ligand-mediated Gi signaling. plos.org However, the extent and physiological relevance of Gi coupling for the native 5-HT4 receptor require further investigation.

Cyclic AMP-Dependent Protein Kinase (PKA) Activation

The elevated intracellular cAMP levels resulting from Gs coupling and adenylyl cyclase activation lead to the activation of cyclic AMP-dependent protein kinase (PKA). atlasgeneticsoncology.orgnih.govnih.gov cAMP binds to the regulatory subunits of PKA, causing the dissociation and activation of the catalytic subunits. nih.gov Activated PKA then phosphorylates various downstream protein targets, including ion channels, enzymes, and transcription factors, thereby mediating a wide range of cellular responses. nih.gov This cAMP/PKA pathway is a central mediator of 5-HT4 receptor-mediated effects in various tissues, including the enteric nervous system and the brain. nih.govnih.govoup.com

Studies in guinea pig ileum have shown that the effects of 5-HT4 receptor agonists like renzapride (B52152) on facilitating synaptic transmission and accelerating recovery from synaptic rundown are mimicked by the adenylyl cyclase activator forskolin (B1673556) and blocked by the PKA inhibitor H-89, highlighting the crucial role of the cAMP-PKA pathway. nih.govphysiology.org

Modulation of Ion Channels (e.g., L-type Ca2+ channels, K+ channels)

Activation of the 5-HT4 receptor and the subsequent activation of PKA can lead to the modulation of various ion channels. frontiersin.orgsemanticscholar.org PKA-mediated phosphorylation can directly affect the activity of ion channels or modulate associated regulatory proteins. While the precise mechanisms and the full spectrum of modulated ion channels are still under investigation, studies suggest effects on calcium and potassium channels. frontiersin.orgsemanticscholar.org

For example, 5-HT4 receptor activation has been shown to increase calcium current in human atrial myocytes, suggesting a potential modulation of calcium channels, possibly L-type Ca2+ channels. atlasgeneticsoncology.org Modulation of potassium channels, such as K+ channels involved in the slow afterhyperpolarization (sAHP), has also been observed with serotonergic signaling, although specific direct links to 5-HT4 receptor activation in all contexts require further clarification. nih.govnih.gov The modulation of ion channels by 5-HT4 receptors contributes to the receptor's influence on neuronal excitability and neurotransmitter release. nih.govoup.com

G-Protein Independent Signaling Pathways

In addition to canonical G protein coupling, the 5-HT4 receptor can also engage in G protein-independent signaling pathways. atlasgeneticsoncology.orgnih.gov These pathways often involve the recruitment of scaffolding proteins like beta-arrestins and can lead to the activation of different intracellular cascades. nih.govelifesciences.org

Beta-Arrestin Recruitment and Signaling

Beta-arrestins are known to play roles in GPCR desensitization and internalization, but they also act as scaffolding proteins that can mediate G protein-independent signaling. nih.govelifesciences.orgresearchgate.net Serotonin (B10506) stimulation has been shown to promote the recruitment of beta-arrestin1 and beta-arrestin2 to the 5-HT4 receptor, leading to receptor internalization. nih.govresearchgate.net

However, interestingly, studies have indicated that 5-HT4 receptor-mediated activation of certain pathways, such as the extracellular signal-regulated kinase (ERK) pathway, can occur independently of beta-arrestin recruitment. elifesciences.orgnih.govnih.gov This suggests that while beta-arrestins interact with the 5-HT4 receptor and are involved in processes like internalization, they may not be essential for all non-canonical signaling initiated by this receptor. elifesciences.orgnih.govnih.gov The G protein-independent activation of the ERK pathway by 5-HT4 receptors appears to be dependent on Src tyrosine kinase activation. nih.govnih.gov

Activation of Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The 5-HT4 receptor is known to activate the extracellular signal-regulated kinase (ERK1/2), a key component of the MAPK pathway researchgate.netjneurosci.org. This activation can occur through both Gs-dependent and G protein-independent mechanisms. While the classical Gs/cAMP/PKA pathway can contribute to ERK activation, studies have shown that 5-HT4 receptor-mediated ERK activation can also be largely independent of PKA nih.govnih.gov.

Research indicates that the 5-HT4 receptor constitutively binds to the non-receptor tyrosine kinase Src, and this interaction is crucial for ERK activation nih.govnih.govplos.orgamazonaws.com. Activation of Src appears to be a primary route by which 5-HT4 receptors activate ERKs in neurons nih.govnih.gov. This Src-dependent ERK activation by the 5-HT4 receptor has been observed to be independent of G proteins (Gs, Gq, Gi, Go) and beta-arrestin nih.govnih.gov. In some cell types, 5-HT4 receptor-mediated Src activation can lead to the activation of phospholipase C (PLC), which in turn can contribute to ERK activation researchgate.netnih.gov.

Studies have also shown that the protein p11 can regulate the surface expression of the 5-HT4 receptor and enhance serotonin-induced phosphorylation of MAPK (p42 and p44) jneurosci.org.

Src Kinase Activation

Src kinase is a critical mediator of 5-HT4 receptor signaling, particularly in the activation of the ERK pathway nih.govnih.govplos.orgamazonaws.com. The 5-HT4 receptor is constitutively associated with Src plos.org. Upon agonist stimulation, this interaction leads to Src activation physiology.org. The activation of Src by GPCRs can occur through various mechanisms, including interactions with Gα subunits or βγ subunits, although the precise mechanism for 5-HT4 receptor-mediated Src activation is still being elucidated mdpi.com.

Src activation downstream of 5-HT4 receptor stimulation has been linked to various cellular processes. For instance, in intestinal epithelial cells, 5-HT4 receptor-mediated Src activation can lead to the inhibition of the Na+/H+ exchanger via a PLC/Ca2+-calmodulin-dependent pathway amazonaws.com. Src activation has also been implicated in the phosphorylation of adaptor proteins like Crk-associated substrate (CAS) downstream of other serotonin receptors, suggesting a broader role for Src in serotonergic signaling physiology.org.

Receptor Regulation: Desensitization and Internalization

Like other GPCRs, the 5-HT4 receptor undergoes desensitization and internalization, processes that attenuate signaling upon prolonged or repeated agonist exposure wikipedia.org. These mechanisms are crucial for preventing overstimulation and maintaining cellular homeostasis.

Homologous Desensitization Mechanisms (e.g., G-Protein Coupled Receptor Kinases (GRKs))

Homologous desensitization refers to the desensitization of a receptor specifically due to the activation of that same receptor by its agonist wikipedia.orgucdavis.edu. This process often involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) wikipedia.orgucdavis.edunih.gov. GRKs recognize the agonist-occupied conformation of the receptor and phosphorylate serine and threonine residues, typically in the receptor's intracellular domains, particularly the carboxyl-terminal tail nih.govresearchgate.net. This phosphorylation can lead to the uncoupling of the receptor from its G protein and facilitate the binding of arrestins wikipedia.orgnih.govresearchgate.net.

Studies have implicated GRKs, particularly GRK2 and GRK5, in the homologous desensitization of the 5-HT4 receptor researchgate.netnih.govnih.govsemanticscholar.org. However, the specific GRKs involved can vary depending on the tissue and the specific splice variant of the 5-HT4 receptor nih.govjnmjournal.org. For example, GRK6 has been associated with 5-HT4 receptor desensitization in the rat esophagus, while both GRK2 and GRK6 are involved in the distal colon nih.gov. Overexpression of GRK2 has been shown to reduce 5-HT4 receptor-promoted cAMP formation nih.gov.

Heterologous Desensitization Mechanisms (e.g., PKA, PKC)

Heterologous desensitization occurs when a receptor is desensitized by the activation of a different receptor type or by signaling molecules downstream of other pathways ucdavis.edunih.govuio.no. This process is typically mediated by second messenger-dependent kinases such as protein kinase A (PKA) and protein kinase C (PKC) ucdavis.edunih.govuio.no.

While PKA is a major downstream effector of 5-HT4 receptor activation via the Gs/cAMP pathway atlasgeneticsoncology.orgontosight.ai, its role in 5-HT4 receptor heterologous desensitization appears to be splice variant- and context-dependent. Some studies suggest PKA involvement in the desensitization of certain human 5-HT4 receptor splice variants, where PKA activation can mimic or contribute to agonist-induced desensitization nih.gov. Conversely, other studies on native 5-HT4 receptors in different tissues have not found PKA to be involved in the desensitization process nih.govresearchgate.net.

PKC has been implicated in the desensitization of other serotonin receptors, such as the 5-HT2A receptor ucdavis.edu. While 5-HT4 receptor activation can lead to PLC activation and subsequent PKC activation in some pathways researchgate.netnih.gov, the direct role of PKC in 5-HT4 receptor desensitization is less consistently established compared to PKA or GRKs nih.gov.

Receptor Internalization and Endocytosis Pathways

Receptor internalization, often occurring through endocytosis, is a key mechanism contributing to both desensitization and the subsequent resensitization or degradation of GPCRs wikipedia.orgucdavis.edu. Following activation and phosphorylation by GRKs, arrestins can bind to the receptor, facilitating its recruitment into clathrin-coated pits and subsequent internalization via dynamin-dependent endocytosis ucdavis.edunih.gov.

The 5-HT4 receptor undergoes agonist-induced internalization researchgate.netnih.gov. This process is often mediated by beta-arrestin nih.gov. Sorting nexin 27 (SNX27), a PDZ domain protein, has been shown to interact with certain mouse 5-HT4 receptor splice variants and is involved in targeting the receptor to early endosomes for desensitization researchgate.netnih.gov.

Internalized receptors can either be dephosphorylated and recycled back to the plasma membrane, allowing for resensitization, or they can be targeted to lysosomes for degradation, leading to receptor downregulation wikipedia.orgucdavis.edu. The balance between recycling and degradation influences the long-term responsiveness of the cell to serotonin.

Splice Variant-Dependent Desensitization Properties

A significant aspect of 5-HT4 receptor regulation is the existence of multiple splice variants, which primarily differ in their carboxyl-terminal tails nih.govsemanticscholar.orgphysiology.org. These structural differences can lead to distinct functional properties, including varying rates and mechanisms of desensitization researchgate.netsemanticscholar.orgnih.gov.

Studies have shown that different 5-HT4 receptor splice variants can exhibit different desensitization rates in response to agonists researchgate.netsemanticscholar.orgphysiology.org. For example, shorter variants like human 5-HT4a and rat 5-HT4S may desensitize more slowly than longer variants such as human 5-HT4b and rat 5-HT4L physiology.org. The differential interaction of splice variants with regulatory proteins, including GRKs and PDZ domain proteins, is thought to contribute to these differences in desensitization researchgate.netnih.govsemanticscholar.orgnih.gov. The presence and levels of specific GRKs can also influence the desensitization of different splice variants in a tissue-dependent manner semanticscholar.orgjnmjournal.orgnih.gov.

The palmitoylation state of the 5-HT4 receptor, particularly at cysteine residues in the C-terminal tail, can also influence receptor phosphorylation, desensitization, and beta-arrestin-mediated endocytosis, and this can vary between splice variants researchgate.netnih.gov.

Table: Serotonin 4 Receptor Signaling and Regulation Components

ComponentRole in 5-HT4 Receptor Signaling/RegulationPubChem CID (if applicable)
Serotonin (5-HT)Endogenous agonist5208
5-HT4 ReceptorG protein-coupled receptor, primary focus of the article3081555
Gs ProteinCouples to 5-HT4 receptor, activates adenylyl cyclase-
Adenylyl CyclaseEnzyme that produces cAMP-
cAMPSecond messenger, activates PKA5791
Protein Kinase A (PKA)Serine/threonine kinase, involved in downstream signaling and heterologous desensitization-
Mitogen-Activated Protein Kinase (MAPK/ERK)Downstream kinase pathway activated by 5-HT4 receptor, involves ERK1 and ERK2-
Src KinaseNon-receptor tyrosine kinase, constitutively binds to 5-HT4 receptor and mediates ERK activation-
Phospholipase C (PLC)Enzyme activated by Src in some pathways, involved in generating IP3 and DAG-
Protein Kinase C (PKC)Serine/threonine kinase, potentially involved in heterologous desensitization and downstream signaling-
G-Protein Coupled Receptor Kinases (GRKs)Phosphorylate agonist-occupied receptors, involved in homologous desensitization (e.g., GRK2, GRK5, GRK6)-
Arrestins (e.g., Beta-arrestin)Bind to phosphorylated receptors, facilitate uncoupling and internalization-
DynaminGTPase involved in the scission of endocytic vesicles-
Sorting Nexin 27 (SNX27)PDZ protein, involved in targeting splice variants to endosomes for desensitization-
p11 (S100A10)Protein that can regulate 5-HT4 receptor surface expression and enhance MAPK phosphorylation6318
Prucalopride (B966)Selective 5-HT4 receptor agonist135401704
Tegaserod (B130379)Selective 5-HT4 receptor agonist135413522

Note: PubChem CIDs are provided for specific compounds where readily available and relevant to the signaling context. CIDs for protein families or general biological processes are not applicable.

Physiological Roles and Neurobiological Functions in Preclinical Models

Central Nervous System Functions

The 5-HT4 receptor's distribution in brain regions associated with higher cognitive functions and emotional processing underscores its significant role in regulating CNS activity. mdpi.comnih.govatlasgeneticsoncology.org

Cognitive Processes

Activation of the 5-HT4 receptor has been consistently linked to enhancements in various aspects of cognitive function in preclinical models. mdpi.comresearchgate.netnih.govnih.govresearchgate.net This includes improvements in learning and memory, as well as the modulation of neuroplasticity mechanisms. mdpi.comnih.gov

Learning and Memory Enhancement (e.g., Spatial Learning, Synaptic Plasticity, Long-Term Potentiation)

Studies in rodents have demonstrated that 5-HT4 receptor agonists can improve performance in tasks assessing learning and memory. For instance, activation of 5-HT4 receptors has been shown to enhance spatial learning in paradigms like the Morris water maze, reversing deficits induced by cholinergic antagonists such as scopolamine. cambridge.orgnih.govplos.org

The pro-cognitive effects of 5-HT4 receptor activation are often attributed to its ability to facilitate the release of neurotransmitters critical for cognitive function, notably acetylcholine (B1216132), particularly in the hippocampus and frontal cortex. mdpi.comnih.govatlasgeneticsoncology.orgscirp.orgnih.govcambridge.orgplos.orgscirp.org This enhanced cholinergic neurotransmission is considered a key mechanism underlying the memory-enhancing properties of 5-HT4 agonists. scirp.orgnih.govcambridge.orgscirp.org

Beyond neurotransmitter release, the 5-HT4 receptor also plays a role in modulating synaptic plasticity, the cellular basis of learning and memory. It has been shown to uniquely modulate long-term potentiation (LTP) in the hippocampus, a form of synaptic plasticity crucial for memory formation. mdpi.comnih.gov Studies using 5-HT4 receptor agonists have demonstrated facilitation of LTP induction. oup.com Conversely, 5-HT4 receptor antagonists can block the memory-enhancing effects of agonists, supporting the specificity of these effects. plos.orgscirp.org

Data from preclinical studies on 5-HT4 receptor agonists and their effects on learning and memory are summarized in the table below:

CompoundPreclinical Model/TaskObserved Effect on CognitionReference
RS67333Rat object and place recognitionImproved recognition in young and old rats plos.org
SL65.0155Rat Novel Object Recognition Task (NORT)Dose-dependent pro-cognitive effect scirp.org
SL65.0155Rat linear maze testSuppressed cognitive deficits in old rats plos.org
SL65.0155Rat Morris water maze (scopolamine-induced deficit)Reversed deficits plos.org
PRX-03140Rat four arm cross maze (delayed mode)Demonstrated activity scirp.org
Velusetrag (B1683485)Rat Morris water maze (scopolamine-induced deficit)Significantly reversed deficits nih.gov
TD-8954Rat Morris water maze (scopolamine-induced deficit)Significantly reversed deficits nih.gov
SC 53116Rat passive avoidance (scopolamine-induced amnesia)Reversed amnesia scirp.org
RS67333Mouse model of schizophrenia (sPCP)Ameliorated short- and long-term memory deficits mdpi.comresearchgate.net
Neurogenesis and Neuronal Maturation in Hippocampus

The hippocampus is a brain region where adult neurogenesis, the birth of new neurons, occurs and is thought to contribute to learning, memory, and mood regulation. frontiersin.orgresearchgate.net Preclinical studies have shown that 5-HT4 receptor activation promotes neurogenesis in the hippocampus. mdpi.comnih.govscirp.orgresearchgate.netfrontiersin.org

Specifically, stimulation of 5-HT4 receptors drives neurogenesis in the dentate gyrus (DG) of the hippocampus. mdpi.comnih.govfrontiersin.orgresearchgate.netfrontiersin.org Conversely, the absence or antagonism of the 5-HT4 receptor reduces these neurogenic effects. mdpi.comfrontiersin.org Studies using the 5-HT4 agonist RS67333 have observed proliferative effects in the rat DG following administration. frontiersin.org Chronic activation of the 5-HT4 receptor facilitates not only the proliferation but also the maturation of newborn neurons in the adult hippocampus. frontiersin.orgcongresfrancaispsychiatrie.orgresearchgate.net

The pro-neurogenic effect of 5-HT4 receptor activation may be mediated, in part, through the activation of the cAMP response element-binding protein (CREB) signaling pathway, which is known to stimulate the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF). mdpi.comresearchgate.netfrontiersin.org Both CREB activation and increased BDNF expression in the DG have been associated with 5-HT4 receptor stimulation. frontiersin.org

Synaptogenesis and Dendritic Spine Maturation

In addition to neurogenesis, the 5-HT4 receptor influences structural plasticity at the synaptic level. Activation of 5-HT4 receptors has been shown to boost the formation and function of dendritic spines. mdpi.comnih.govresearchgate.net Dendritic spines are small protrusions on dendrites that are the primary sites of excitatory synaptic input and are crucial for synaptic plasticity and cognitive function. mdpi.comnih.gov

Studies have indicated that 5-HT4 receptor stimulation promotes the maturation of neuronal dendritic spines, particularly in the hippocampus. mdpi.comnih.gov This effect on synaptogenesis and spine maturation is considered another mechanism by which 5-HT4 receptors contribute to enhanced synaptic plasticity and cognitive function. mdpi.comnih.govresearchgate.net For example, the 5-HT4 partial agonist SL65.0155 has been shown to potentiate learning-induced dendritic spine growth in the mouse hippocampus, an effect blocked by a 5-HT4 receptor antagonist. researchgate.net

Mood Regulation

Preclinical studies strongly suggest a role for the 5-HT4 receptor in the regulation of mood, with evidence pointing towards antidepressant-like effects upon receptor activation. mdpi.comresearchgate.netnih.govnih.govresearchgate.netcambridge.orgbham.ac.uk

Antidepressant-Like Effects in Animal Models

Activation of 5-HT4 receptors produces rapid antidepressant-like effects in various animal models of depression. mdpi.comresearchgate.netnih.govnih.govresearchgate.netbham.ac.uk These effects are observed across a range of behavioral paradigms commonly used to assess antidepressant activity in rodents, such as the forced swim test and novelty suppressed feeding. nih.govresearchgate.netfrontiersin.orgbham.ac.uk

Notably, the onset of antidepressant effects following 5-HT4 receptor agonism appears to be faster than that typically seen with conventional selective serotonin (B10506) reuptake inhibitors (SSRIs). mdpi.comnih.govresearchgate.netbham.ac.uk This rapid action is accompanied by early molecular and cellular changes that are often associated with the long-term effects of traditional antidepressants. mdpi.comresearchgate.netbham.ac.uk

Studies have demonstrated that 5-HT4 receptor partial agonists like RS67333 and prucalopride (B966) reduce immobility in the forced swim test after acute or short-term administration. nih.govbham.ac.uk The antidepressant-like effects of 5-HT4 receptor agonists have also been observed in models of chronic mild stress and those involving corticosterone (B1669441) administration. researchgate.netacs.org

Furthermore, there is evidence suggesting that 5-HT4 receptor activation is necessary for the antidepressant effects of SSRIs in some animal models. nih.govbham.ac.ukmdpi.com For instance, the 5-HT4 receptor antagonist GR125487 has been shown to block the effects of fluoxetine (B1211875) in a corticosterone model of anxiety/depression. nih.govbham.ac.uk Similarly, 5-HT4 receptor knockout mice may exhibit altered responses to fluoxetine in certain depression models. nih.govbham.ac.ukmdpi.com

The antidepressant action of 5-HT4 receptor agonists may involve mechanisms related to synaptic plasticity and gene regulation in the hippocampus, including the upregulation of BDNF mRNA through the CREB signaling pathway. mdpi.comresearchgate.net

Data from preclinical studies on 5-HT4 receptor agonists and their antidepressant-like effects are summarized in the table below:

CompoundPreclinical Model/TaskObserved Antidepressant-Like EffectReference
RS67333Rodent forced swim testReduced immobility (acute and short-term administration) nih.govbham.ac.uk
PrucaloprideRodent forced swim testReduced immobility (3-5 day administration) nih.govbham.ac.uk
RS67333Rodent chronic mild stressAmeliorated anhedonia-like behaviors researchgate.net
RS67333Rodent corticosterone modelAmeliorated anhedonia-like behaviors researchgate.net
SL65.0155Rodent forced swim test/tail suspension testSuppressed immobility (acute, repeated, or chronic administration) researchgate.net
PrucaloprideAnimal modelsAntidepressant-like profile researchgate.netresearchgate.net
Anxiolytic-Like Effects in Animal Models

Preclinical studies suggest that the 5-HT4 receptor may be a promising therapeutic target for mood disorders, including anxiety cambridge.orgmdpi.com. Activation of the 5-HT4 receptor has been associated with rapid antidepressant and anxiolytic actions, potentially faster than those observed with classical selective serotonin reuptake inhibitors (SSRIs) mdpi.comnih.gov. Rodent models of depression and anxiety, such as olfactory bulbectomy, glucocorticoid receptor heterozygous mice, social defeat stress, and exposure to prenatal stress, have shown changes in 5-HT4 receptor expression mdpi.com. While the direction of these changes can vary depending on the specific model, these findings collectively support the involvement of the 5-HT4 receptor in the etiology of these conditions cambridge.orgmdpi.com.

Modulation of Neurotransmitter Release

The 5-HT4 receptor is known to modulate the release of several key neurotransmitters in various brain regions, contributing to its diverse physiological effects cambridge.orgmdpi.com.

Acetylcholine Release (e.g., Cortical, Hippocampal)

One of the earliest recognized functions of the 5-HT4 receptor in rodents is its excitatory effect on acetylcholine (ACh) release in brain areas critical for cognitive function, such as the frontal cortex and the hippocampus mdpi.comnih.govcambridge.org. This enhanced ACh release is thought to contribute to the memory and cognitive improvements observed with 5-HT4 receptor stimulation in preclinical models mdpi.comscirp.org. Studies have shown that activation of 5-HT4 receptors facilitates ACh release in the frontal cortex of awake rats mdpi.comnih.gov. Similarly, 5-HT4 receptor agonists have been demonstrated to enhance ACh release in the hippocampus scirp.org. This effect is considered indirect, as 5-HT4 receptors are not typically located on cholinergic basal forebrain neurons, suggesting mediation by GABAergic and/or glutamatergic populations cambridge.org.

Dopamine (B1211576) Release (e.g., Striatal, Nigral)

The 5-HT4 receptor has also been shown to modulate dopamine release, particularly in the striatum and substantia nigra, regions heavily involved in motor control and reward pathways mdpi.commdpi.com. Preclinical studies in rats have indicated that 5-HT4 receptor stimulation facilitates dopamine release in the striatum, both in vitro and in vivo mdpi.comnih.gov. This modulation of the dopaminergic system by 5-HT4 receptors contributes to the broader influence of this receptor on various brain functions mdpi.com.

Serotonin Release (e.g., Hippocampal, Raphe)

Beyond its own neurotransmitter system, the 5-HT4 receptor also influences the release of serotonin itself in certain brain regions cambridge.orgmdpi.com. Activation of 5-HT4 receptors can induce a rapid and sustained increase in the basal firing rate of serotonin cells in the dorsal raphe nucleus cambridge.org. Furthermore, the 5-HT4 receptor is known to release 5-HT in the hippocampus, playing a role in synaptic plasticity and memory mechanisms mdpi.comnih.gov.

GABA Release

Studies have also explored the modulation of gamma-aminobutyric acid (GABA) release by 5-HT4 receptors. Research in guinea pig hippocampal slices, for instance, has shown that the 5-HT4 receptor agonist BIMU-8 can have complex effects on GABA release in electrically stimulated tissue nih.gov. At low concentrations, BIMU-8 increased GABA release, while at higher concentrations, it inhibited it nih.gov. These effects were blocked by a selective 5-HT4 receptor antagonist, suggesting a specific interaction with the receptor nih.gov. The modulation of GABA release by 5-HT4 receptors appears to be indirect, potentially mediated by the release of acetylcholine, which in turn bidirectionally modulates GABA release nih.gov.

Appetite Regulation and Food Intake

The 5-HT4 receptor has been implicated in the regulation of appetite and food intake in preclinical models. High levels of 5-HT4 receptor expression have been observed in brain regions associated with feeding behavior, such as the caudate putamen and nucleus accumbens shell, in overfed rats mdpi.com. Activation of the 5-HT4 receptor by agonists has been shown to negatively regulate food intake in preclinical studies mdpi.comnih.gov. This suggests a potential role for 5-HT4 receptor modulation in the control of feeding behavior.

Data Table: Effects of 5-HT4 Receptor Activation on Neurotransmitter Release in Preclinical Models

NeurotransmitterBrain Region(s) AffectedEffect of 5-HT4 ActivationPreclinical Model(s)Source(s)
AcetylcholineCortex, HippocampusIncreased ReleaseRats (awake), Rodents mdpi.commdpi.comnih.govcambridge.orgscirp.org
DopamineStriatum, Substantia NigraFacilitated ReleaseRats (in vitro, in vivo) mdpi.commdpi.comnih.gov
SerotoninHippocampus, Raphe NucleusIncreased Release/FiringRodents cambridge.orgmdpi.comnih.govcambridge.org
GABAHippocampusIncreased/Inhibited ReleaseGuinea pig hippocampal slices nih.gov

Executive Function and Reward-Related Actions

The 5-HT4 receptor's distribution in brain areas like the caudate putamen, hippocampus, and cortex suggests a role in executive function and reward-related actions nih.govresearchgate.net. Preclinical studies indicate that stimulating 5-HT4 receptors can enhance cognitive performance in rodent models researchgate.netmdpi.com. For instance, activation of 5-HT4 receptors in rodents has been shown to increase acetylcholine release, which can counteract memory deficits mdpi.comscirp.org. The receptor plays a specific role in modulating long-term potentiation in hippocampal synapses, a mechanism crucial for memory formation mdpi.comscirp.org. Studies using a mouse model of schizophrenia-like cognitive impairment demonstrated that a partial 5-HT4 receptor agonist, RS-67333, ameliorated short-term and long-term memory deficits and normalized disruptions in hippocampal-prefrontal neural dynamics researchgate.netmdpi.com. The expression levels of 5-HT4 receptors in the nucleus accumbens have also been associated with food intake in preclinical models, with stimulation of these receptors potentially helping to reduce food intake mdpi.com. Overexpression or knockdown of 5-HT4R in the prefrontal cortex or nucleus accumbens in rodents has been shown to impact food intake and hypophagia nih.gov.

Role in Neurodevelopmental Processes

The 5-HT system, including the 5-HT4 receptor, plays a significant role in neurodevelopment sci-hub.senih.gov. Stimulation of the 5-HT4 receptor has been shown to drive neurogenesis in the hippocampus of rodents, while its absence or antagonism reduces these effects mdpi.com. Activation of the receptor also promotes the formation and function of dendritic spines and acts as a modulator of synaptic plasticity in the hippocampus mdpi.com. Preclinical evidence suggests that 5-HT4 receptor activation is involved in the action of selective serotonin reuptake inhibitors (SSRIs) and may contribute to their neurogenic effects mdpi.comsci-hub.se. Studies have also explored the role of 5-HT4 receptors in neurogenesis within the enteric nervous system during development physiology.orgphysiology.org.

Peripheral System Functions

Peripheral System Functions

Gastrointestinal Motility and Secretion (e.g., Peristalsis)

The 5-HT4 receptor plays critical roles in regulating gastrointestinal motility, enteric neuronal signaling, and visceral pain graphyonline.comresearchgate.net. It is considered particularly important physiologically and pathophysiologically in influencing GI motility frontiersin.org. Activation of 5-HT4 receptors on myenteric cholinergic nerve terminals induces the release of neurotransmitters that promote propulsive motility and coordinate contraction and relaxation of gastrointestinal smooth muscle taylorandfrancis.comfrontiersin.org. This activation is essential for initiating the peristaltic reflex in the intestine nih.govfrontiersin.org. Preclinical studies with selective 5-HT4 receptor agonists, such as prucalopride, have demonstrated stimulation of colonic motility and intestinal muscle contraction graphyonline.com. Activation of 5-HT4 receptors in the smooth muscle of the human distal colon and on enteric neurons or enterocytes can also promote a direct relaxant effect and fluid secretion, further supporting GI transit frontiersin.org.

Cardiac Electrophysiology and Contractility (e.g., Positive Inotropic and Chronotropic Effects)

5-HT4 receptors are present and functional in the human heart, particularly in the atrium and ventricle researchgate.netphysiology.orgmdpi.com. Serotonin, acting via 5-HT4 receptors, induces positive inotropic (increased force of contraction) and chronotropic (increased heart rate) effects in the human heart researchgate.netmdpi.comfrontiersin.orgnih.gov. These effects are mediated through the activation of Gs proteins, leading to increased adenylyl cyclase activity and elevated cAMP levels, which in turn affect L-type calcium channels and other downstream targets physiology.orgmdpi.comfrontiersin.orgnih.gov. Studies using isolated human atrial preparations and transgenic mice with cardiac-specific overexpression of the human 5-HT4 receptor have demonstrated that 5-HT4 receptor agonists like tegaserod (B130379) can exert positive inotropic and chronotropic effects researchgate.netmdpi.com. While 5-HT4 receptors mediate positive inotropic effects in humans and pigs, this effect is not observed in other mammalian hearts like those of mice, cats, rats, dogs, or rabbits frontiersin.org.

Neurogenesis in the Enteric Nervous System

The 5-HT4 receptor has been implicated in neurogenesis within the enteric nervous system (ENS) physiology.orgresearchgate.net. Studies in rodents have shown that 5-HT4 receptor agonists can induce neurogenesis in the ENS nih.govscirp.org. Activation of enteric neural 5-HT4 receptors promotes the formation of new enteric neurons both in vivo and in vitro jnmjournal.org. In wild-type mice, the number of enteric neurons increases during the first few months of life, a process that is impaired in mice lacking 5-HT4 receptors nih.gov. 5-HT4 agonists have been shown to increase enteric neuronal development and survival in vitro, decrease apoptosis, and activate CREB (cAMP response element-binding protein) nih.gov. They also induce the incorporation of bromodeoxyuridine into cells expressing neuronal and neural precursor markers in wild-type mice nih.gov. This suggests that 5-HT4 receptors are required postnatally for ENS growth and maintenance nih.gov. The microbiota has also been shown to modulate enteric neurogenesis by activating 5-HT4 receptors physiology.org.

Role in Renal and Adrenal Gland Function

Preclinical research indicates that the 5-HT4 receptor is present in the kidney and adrenal glands and plays a role in their physiological processes.

In the kidney, serotonin (5-HT) is synthesized and contributes to the regulation of processes such as vasoconstriction, glomerular filtration rate (GFR), albumin excretion, and vascularity nih.gov. While the specific role of the 5-HT4 receptor in these renal functions in preclinical models is still being elucidated, studies suggest that serotonin receptors, in general, are important for maintaining renal vasculature and mitochondrial homeostasis nih.gov. Activation of certain serotonin receptors has been shown to stimulate mitochondrial biogenesis and accelerate renal recovery in models of acute kidney injury nih.govijpsjournal.com. Although the 5-HT1F receptor has been specifically implicated in increasing mitochondrial biogenesis in mouse primary proximal tubule cells and mice, the broader involvement of other serotonin receptors, including 5-HT4, in renal mitochondrial function is an area of ongoing investigation nih.gov.

The adrenal glands are another peripheral site where the 5-HT4 receptor is expressed atlasgeneticsoncology.orgmdpi.commdpi.comnih.gov. Studies, particularly in preclinical models like the frog adrenal gland, have demonstrated that serotonin can stimulate steroid secretion, including corticosterone and aldosterone (B195564), through the activation of 5-HT4 receptors nih.govbioone.org. This action is mediated via the activation of adenylate cyclase, leading to an elevation of cAMP bioone.org. Furthermore, administration of 5-HT4 receptor agonists such as metoclopramide (B1676508), cisapride (B12094), and tegaserod has been shown to stimulate aldosterone levels in preclinical settings atlasgeneticsoncology.org. Conversely, specific 5-HT4 receptor antagonists, such as GR 113808, have been found to inhibit both basal and agonist-induced aldosterone secretion atlasgeneticsoncology.org. Overexpression of the 5-HT4 receptor has also been observed in the cortex of the adrenal gland in a subtype of Cushing syndrome patients, a condition characterized by excessive cortisone (B1669442) production mdpi.com. Preclinical data also suggests that l-Lysine can antagonize adrenal 5-HT4 receptors in vivo, reducing the surge of plasma aldosterone induced by metoclopramide nih.gov.

These preclinical findings highlight the presence and functional significance of 5-HT4 receptors in both renal and adrenal tissues, suggesting their potential involvement in regulating kidney function and adrenal steroidogenesis.

Data Table:

While specific quantitative data tables directly comparing the effects of 5-HT4 receptor modulation on renal and adrenal function across various preclinical models were not consistently available in a format suitable for direct extraction into a single, comprehensive table, the research findings indicate a qualitative relationship between 5-HT4 receptor activation and steroid secretion in the adrenal gland.

Preclinical Model (Adrenal Gland)Stimulus/TreatmentObserved Effect on Steroid SecretionMediating ReceptorKey FindingSource
Frog Adrenal Gland (in vitro)SerotoninStimulated corticosterone and aldosterone secretion5-HT4Action mediated via adenylate cyclase and cAMP elevation. nih.govbioone.org
Preclinical Models (Adrenal)5-HT4 Receptor Agonists (e.g., metoclopramide, cisapride, tegaserod)Stimulated aldosterone levels5-HT4Agonist administration leads to increased aldosterone. atlasgeneticsoncology.org
Preclinical Models (Adrenal)5-HT4 Receptor Antagonist (e.g., GR 113808)Inhibited basal and agonist-induced aldosterone secretion5-HT4Antagonism reduces aldosterone release. atlasgeneticsoncology.org
In vivo (likely rodent)l-Lysine + MetoclopramideReduced metoclopramide-induced plasma aldosterone surgeAdrenal 5-HT4l-Lysine acts as an antagonist at adrenal 5-HT4 receptors in vivo. nih.gov

Detailed Research Findings:

Studies using perifused frog adrenal glands in vitro demonstrated that serotonin stimulates the secretion of both corticosterone and aldosterone. This effect was specifically attributed to the activation of 5-HT4 receptors, leading to an increase in intracellular cAMP levels nih.govbioone.org.

Pharmacological investigations in preclinical models have shown that various 5-HT4 receptor agonists, including commonly known compounds like metoclopramide, cisapride, and tegaserod, are capable of stimulating aldosterone release from the adrenal glands atlasgeneticsoncology.org.

Conversely, the use of selective 5-HT4 receptor antagonists, such as GR 113808, effectively blocks both the baseline secretion of aldosterone and the increased secretion induced by 5-HT4 receptor agonists in preclinical models atlasgeneticsoncology.org.

Evidence from in vivo preclinical studies suggests that compounds like l-Lysine can functionally antagonize the effects of 5-HT4 receptor agonists on adrenal aldosterone production nih.gov.

While the direct role of 5-HT4 receptors in renal function is less extensively documented in the provided preclinical literature compared to the adrenal gland, the presence of serotonin and other serotonin receptors in the kidney, and their involvement in processes like vascular regulation and mitochondrial function, suggests a potential, albeit not fully characterized, role for 5-HT4 receptors in this organ in preclinical settings nih.gov.

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Research Methodologies and Experimental Approaches

In Vitro Studies

In vitro studies provide controlled environments to examine the 5-HT4 receptor at the cellular and molecular levels. These methods are crucial for understanding receptor-ligand interactions, signaling cascades, and the effects of genetic modifications.

Cell Line Transfection and Expression Systems (e.g., HEK293, COS-7)

Cell lines such as Human Embryonic Kidney 293 (HEK293) and African green monkey kidney fibroblast-like (COS-7) cells are commonly used to express recombinant 5-HT4 receptors. frontiersin.orgnih.govnih.govdrugbank.comnih.gov These cell lines, which typically have low or no endogenous 5-HT4 receptor expression, can be transiently or stably transfected with plasmids containing the gene encoding the 5-HT4 receptor or its specific splice variants. nih.govnih.govdrugbank.comnih.govmdpi.com This allows researchers to study the properties of a single receptor subtype or variant in isolation. For example, HEK293 cells stably transfected with the human 5-HT4(c) receptor have been used in cAMP accumulation assays to study the potency of various agonists. frontiersin.org COS-7 cells transiently expressing human 5-HT4 receptor splice variants have been utilized for radioligand binding assays and functional assays measuring adenylyl cyclase activity. nih.govnih.govnih.govnih.gov Studies in COS-7 cells have also investigated the constitutive activity of the human 5-HT4(c) receptor and the effects of inverse agonists on this activity. nih.govresearchgate.net Overexpression of 5-HT4 receptors in HEK293 cells has been used to study downstream signaling pathways like ERK1/2 phosphorylation and the role of N-linked glycosylation. bham.ac.uk

Primary Cell Cultures (e.g., Neuronal Cultures)

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant context compared to immortalized cell lines. Neuronal cultures, for instance, are valuable for studying the function of 5-HT4 receptors in their native cellular environment. The 5-HT4 receptor was initially described in primary cultures of mouse embryonic colliculus neurons based on 5-HT-induced cAMP production. atlasgeneticsoncology.org Primary cortical neuronal cultures from mice have been used to investigate the role of proteins like p11 in 5-HT4 receptor-mediated signaling, such as MAPK phosphorylation and cAMP production. jneurosci.org Studies using primary cultures of hippocampal neurons have explored the involvement of 5-HT4 receptors in the functional maturation of dendritic spines and interactions with adhesion molecules. biologists.com Cultured enteric neurons from fetal mice have been utilized to demonstrate that 5-HT4 stimulation promotes their development, survival, and neurite outgrowth, as well as decreasing apoptosis and activating CREB. researchgate.netnih.gov

Membrane Binding Assays

Membrane binding assays are used to determine the affinity and density of 5-HT4 receptors in a given tissue or cell preparation. These assays typically involve incubating cell membranes or tissue homogenates with a radiolabeled ligand that specifically binds to the 5-HT4 receptor. eurofinsdiscovery.comfrontiersin.orgnih.govsigmaaldrich.comscispace.commerckmillipore.comdiscoverx.comeurofinsdiscovery.com A commonly used radioligand is [³H]-GR113808, a selective 5-HT4 receptor antagonist. eurofinsdiscovery.comfrontiersin.orgnih.govnih.govnih.govsigmaaldrich.comscispace.commerckmillipore.comdiscoverx.comeurofinsdiscovery.com By measuring the amount of bound radioligand at varying concentrations, researchers can determine the receptor's binding affinity (Kd) and maximum binding capacity (Bmax). Competition binding assays, where increasing concentrations of unlabeled compounds compete with the radioligand for binding sites, are used to determine the affinity (Ki) of these compounds for the receptor. frontiersin.orgnih.govdrugbank.comnih.gov For example, membrane binding assays using HEK293 cells expressing human 5-HT4(c) receptors have been used to compare the affinity of various agonists like TD-8954, tegaserod (B130379), prucalopride (B966), cisapride (B12094), and mosapride (B1662829) for the receptor. frontiersin.org Studies using COS-7 cells transiently expressing mutant 5-HT4 receptors have employed radioligand binding with [³H]-GR113808 to assess the impact of specific amino acid mutations on ligand binding. nih.gov

Example Data from Membrane Binding Assay:

CompoundpKi (HEK293-h5-HT4(c)) frontiersin.org
TD-89549.4
Tegaserod8.6
Prucalopride7.6
Cisapride7.1
Mosapride6.8

Functional Assays (e.g., cAMP Accumulation, Calcium Mobilization)

Functional assays measure the downstream signaling events triggered by 5-HT4 receptor activation. As a Gs protein-coupled receptor, the primary signaling pathway involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels. atlasgeneticsoncology.orgeurofinsdiscovery.comeurofinsdiscovery.comeurofinsdiscovery.com cAMP accumulation assays are widely used to assess the potency and efficacy of 5-HT4 receptor agonists and the inhibitory effects of antagonists or inverse agonists. frontiersin.orgnih.govnih.govdrugbank.comnih.govnih.govresearchgate.netjneurosci.orgeurofinsdiscovery.comeurofinsdiscovery.comnih.govoup.com These assays can be performed in transfected cell lines like HEK293 and COS-7, as well as in primary cell cultures. frontiersin.orgnih.govdrugbank.comnih.govresearchgate.netjneurosci.orgnih.govoup.com For instance, HEK-293 cells stably transfected with the human 5-HT4(c) receptor show a concentration-dependent increase in cAMP when treated with 5-HT4 agonists. frontiersin.org COS-7 cells expressing 5-HT4 receptors have been used to measure cAMP production in response to agonists and the effect of inverse agonists on basal cAMP levels. nih.govresearchgate.net

While the primary coupling is to Gs, the 5-HT4 receptor can also influence other signaling pathways, including calcium mobilization. scirp.orgnih.govmdpi.comwindows.net Although less common than cAMP assays for 5-HT4 receptors specifically, calcium mobilization assays can be used to investigate these alternative or downstream signaling events. Activation of 5-HT4 receptors has been reported to induce calcium influx by blocking potassium channels. scirp.org Studies in frog adrenocortical cells have shown that 5-HT4 receptor agonists cause a dose-dependent increase in intracellular calcium concentration, which is inhibited by a selective 5-HT4 antagonist and blocked by a T-type calcium channel antagonist. nih.gov Recombinant cell lines like CHO-K1 expressing 5-HT4 receptors along with a chimeric G protein (Gα15 or Gαqi5) to couple to calcium signaling can be used to measure intracellular calcium changes upon agonist stimulation. windows.net

Example Data from cAMP Accumulation Assay:

CompoundpEC50 (HEK293-h5-HT4(c)) frontiersin.orgIntrinsic Activity (% relative to 5-HT) frontiersin.org
TD-89549.383
Tegaserod8.7120
Prucalopride7.9109
Cisapride7.4101
Mosapride6.322
5-HT-100

In Vivo Animal Models

In vivo studies using animal models are essential for evaluating the integrated physiological effects of modulating 5-HT4 receptor activity in a whole organism context.

Rodent Models (e.g., Mice, Rats)

Rodents, particularly mice and rats, are widely used in 5-HT4 receptor research due to their genetic tractability, relatively low cost, and physiological similarities to humans in many systems where 5-HT4 receptors are expressed, such as the gastrointestinal tract and central nervous system. atlasgeneticsoncology.orgcambridge.orgfrontiersin.orgnih.govnih.govmdpi.comcambridge.orgscielo.brarvojournals.orgplos.orgoup.commdpi.com

Studies in rodents utilize various techniques to assess the effects of 5-HT4 receptor ligands. For example, in conscious guinea pigs, subcutaneous administration of 5-HT4 agonists has been shown to increase colonic transit. frontiersin.org In anesthetized rats, intraduodenal dosing of 5-HT4 agonists evoked relaxation of the esophagus. frontiersin.org Rodent models are also used to study the role of 5-HT4 receptors in the central nervous system, including their effects on memory, cognition, and mood. atlasgeneticsoncology.orgcambridge.orgmdpi.comcambridge.org Activation of 5-HT4 receptors in rodents has been shown to increase the release of acetylcholine (B1216132) in the frontal cortex and facilitate dopamine (B1211576) release in the striatum. atlasgeneticsoncology.orgscirp.orgmdpi.comnih.gov Studies in rat models of chronic visceral hypersensitivity have investigated the expression of 5-HT4 receptors and the effects of modulators on visceral sensitivity. scielo.br Genetic models, such as 5-HT4 receptor knockout mice, are valuable for understanding the physiological roles of the receptor by observing the deficits or altered phenotypes in the absence of functional receptors. atlasgeneticsoncology.orgjneurosci.orgnih.gov For instance, the absence of 5-HT4 receptors in mice has been found to impair stress-induced hypophagia and novelty-induced discovery efficiency. atlasgeneticsoncology.org Studies in knockout mice have also demonstrated the role of 5-HT4 receptors in promoting enteric neuron survival and neurogenesis. nih.gov In vivo microdialysis in freely moving rats has been used to assess the ability of 5-HT4 receptor ligands to modify dopamine release in the striatum. nih.gov

Transgenic Animal Models (e.g., Overexpression, Knockdown)

Transgenic animal models, where the expression of the 5-HT4 receptor gene is manipulated, provide valuable insights into the causal roles of this receptor in specific phenotypes. Overexpression models involve increasing the levels of the 5-HT4 receptor, often in a tissue-specific manner, to study the consequences of enhanced receptor activity. For example, mice with cardiac myocyte-selective overexpression of the human 5-HT4a receptor (5-HT4-TG mice) have been generated to study the receptor's role in the heart. These models express the transgene under the control of the mouse α-myosin heavy chain promoter, leading to expression specifically in cardiac myocytes of the atrium and ventricle. nih.gov Studies using these 5-HT4-TG mice have shown that overexpression of the receptor can influence cardiac function and susceptibility to stressors like hypoxia and ischemia. nih.gov

Conversely, knockdown or knockout models involve reducing or eliminating the expression of the 5-HT4 receptor. These models are crucial for understanding the necessity of the receptor for specific functions. For instance, studies using siRNA-mediated knockdown of 5-HT4R in the medial prefrontal cortex (mPFC) of rodents have been used to investigate its impact on behaviors such as food intake. mdpi.com Functional ablation of the 5-HT4 receptor throughout the brain or specifically in the hippocampus has been shown to cause anxiety and mood disorders in mice. mdpi.com Additionally, studies in 5-HT4 receptor knockout mice have been used as negative controls to confirm the specificity of findings in transgenic overexpression models. mdpi.com

Research using transgenic models has demonstrated that regional overexpression or knockdown of 5-HT4R in areas like the prefrontal cortex or nucleus accumbens can impact mood and depression-like phenotypes, as well as food intake. mdpi.com Studies in 5-HTT knockout mice, which exhibit altered serotonin (B10506) levels, have also shown reduced 5-HT4 receptor binding density in various brain regions compared to wild-type controls, while 5-HTT overexpressing mice showed increased 5-HT4 receptor binding. oup.com

Disease-Specific Animal Models (e.g., Models of Cognitive Impairment, Depression, Parkinson's Disease)

Animal models of specific diseases are widely used to explore the involvement of the 5-HT4 receptor in pathological conditions and to evaluate the potential of targeting this receptor for therapeutic intervention.

In the context of cognitive impairment, 5-HT4 receptor agonists have shown promise in animal models. Studies in mouse models of scopolamine-induced memory deficits have demonstrated that 5-HT4 receptor agonists can counteract these deficits. researchgate.net Similarly, in a rat model of Alzheimer's disease, administration of a 5-HT4 receptor agonist improved cognitive performance and reduced apoptotic neurons in the hippocampus. mdpi.com These findings support the potential of 5-HT4 receptor activation for cognitive enhancement.

For depression, various rodent models have been employed to study alterations in 5-HT4 receptor expression and the effects of modulating its activity. Some studies have reported decreased 5-HT4 receptor expression in certain depression models, while others have observed an increase, highlighting the complexity and dependence on the specific model used. mdpi.com Studies using 5-HT4 receptor agonists in rodent models have shown fast-acting beneficial effects on behavioral markers of depression and anxiety. mdpi.com A corticosterone-induced model of depression in mice has also been used to investigate the role of 5-HT4 receptors in the effects of antidepressants like fluoxetine (B1211875). acs.org

In Parkinson's disease (PD) models, dysfunction of the serotonin system, including potential alterations in 5-HT4 receptors, has been implicated. nih.gov MPTP-induced mouse models of Parkinson's disease have been used to study the effects of 5-HT4 receptor agonists on cognitive deficits. nih.gov Studies have shown that 5-HT4 receptor agonists like prucalopride and velusetrag (B1683485) can improve the facilitation of contextual fear extinction in these models, potentially by stimulating the cAMP/CREB pathway in the hippocampus. nih.govmdpi.com A rat model of Parkinson's disease has also been used to demonstrate that pharmacological modulation of the 5-HT4 receptor in the lateral habenula can produce antidepressant effects. mdpi.com

Other disease models where 5-HT4 receptors have been investigated include models of visceral hypersensitivity using rats, where changes in 5-HT4 receptor expression in the colon were observed. nih.gov

Molecular and Biochemical Techniques

A range of molecular and biochemical techniques are employed to study the 5-HT4 receptor at the genetic and protein levels, providing insights into its structure, expression, localization, and interactions.

Gene Cloning and Mutagenesis

Gene cloning techniques have been fundamental in identifying and characterizing the human 5-HT4 receptor and its various splice variants. wikipedia.orged.ac.uknih.gov The human HTR4 gene, encoding the 5-HT4 receptor, is located on chromosome 5 and gives rise to multiple transcript variants with distinct C-terminal sequences due to alternative splicing. wikipedia.orgthermofisher.com Cloning of these variants allows for the study of their individual properties and tissue distribution. wikipedia.orgnih.gov

Mutagenesis studies involve introducing specific alterations into the 5-HT4 receptor gene to understand the functional importance of particular amino acid residues or domains. Site-directed mutagenesis, for instance, can be used to investigate the role of specific residues in ligand binding or receptor activation. wikipedia.orgresearchgate.net While the provided search results mention mutagenesis studies in the context of other serotonin receptors like 5-HT6, the principle applies to 5-HT4 receptor research to understand structure-function relationships. ed.ac.uk

Quantitative Polymerase Chain Reaction (qPCR) for mRNA Expression

Quantitative Polymerase Chain Reaction (qPCR), including techniques like TaqMan real-time RT-PCR, is widely used to quantify the mRNA expression levels of the 5-HT4 receptor and its splice variants in different tissues and experimental conditions. wikipedia.orgnih.govbiorxiv.org This technique allows researchers to assess changes in gene expression in response to stimuli, disease states, or pharmacological treatments.

For example, qPCR has been used to analyze the mRNA expression levels of different human 5-HT4 receptor splice variants in various central nervous system (CNS) and peripheral tissues, revealing differences in their distribution patterns. nih.gov Studies in animal models of disease, such as PD mice, have utilized RT-qPCR to examine hippocampal mRNA expression levels of 5-HT4R. nih.govmdpi.com qPCR has also been employed in studies involving transgenic animals or those treated with pharmacological agents to determine how these manipulations affect 5-HT4 receptor transcript levels. mdpi.comacs.orgmdpi.com Data from qPCR studies can reveal alterations in 5-HT4 receptor expression in brain disorders or in response to drug treatment at the transcript level. mdpi.comnih.gov

Table 1 summarizes representative findings on 5-HT4 receptor mRNA expression changes in different contexts based on qPCR studies:

Study ContextModel/TissueObserved Change in 5-HT4R mRNA ExpressionReference
Stress-induced hypophagiaMice mPFC (overexpressing 5-HT4R)Downregulation of SERT and 5-HT1A mdpi.com
CK2 knockdown or inhibitionMouse brain (PFC)Upregulation of 5-HT4R mRNA (specific) mdpi.com
Human Atrial Fibrillation (AAF)Human right atrial appendagesDecrease in h5-HT4(b), h5-HT4(c), h5-HT4(g) nih.gov
Human Atrial Fibrillation (CAF)Human right atrial appendagesIncrease in h5-HT4(b) nih.gov
Parkinson's Disease ModelPD mice hippocampusNo significant difference nih.govmdpi.com
Visceral Hypersensitivity ModelRat ascending colonIncreased 5-HT4 receptor expression nih.gov
Fluoxetine treatment (hypersensitivity model)Rat ascending colonIncreased 5-HT4 receptor expression nih.gov

Western Blotting and Immunohistochemistry for Protein Expression

Western blotting and immunohistochemistry are key techniques for analyzing the expression and localization of the 5-HT4 receptor protein. Western blotting allows for the detection and quantification of receptor protein levels in tissue homogenates or cell lysates. nih.govbio-techne.com This is achieved by separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies that bind to the 5-HT4 receptor. bio-techne.com

Immunohistochemistry, on the other hand, provides spatial information about the distribution of the 5-HT4 receptor protein within tissues or cells. nih.govnih.gov This technique involves using labeled antibodies to visualize the receptor in tissue sections, allowing researchers to determine which cell types or brain regions express the receptor. nih.gov For example, immunohistochemistry has been used to show 5-HT4 receptor staining mainly in epithelial cells in the colon of rats. nih.gov In transgenic mouse models, immunohistochemistry has revealed the expression and localization of the overexpressed human 5-HT4 receptor protein in cardiac myocytes. nih.govnih.gov

Both Western blotting and immunohistochemistry are often used in conjunction to provide a comprehensive picture of 5-HT4 receptor expression at both the total protein level and its cellular/subcellular localization. Studies have used these techniques to examine 5-HT4 receptor expression changes in disease models, such as the visceral hypersensitivity rat model, where increased protein expression was observed. nih.gov Antibodies against the 5-HT4 receptor are commercially available and validated for use in these applications. thermofisher.combio-techne.comnovusbio.com

Co-Immunoprecipitation and Protein-Protein Interaction Studies

Co-immunoprecipitation (Co-IP) is a powerful biochemical technique used to investigate protein-protein interactions. This method involves using an antibody to pull down a target protein (in this case, the 5-HT4 receptor) from a cell lysate or tissue extract. biologists.comnih.govresearchgate.net Any proteins that are physically bound to the target protein will also be pulled down and can then be detected by Western blotting or identified by mass spectrometry. researchgate.net

Co-IP studies have demonstrated that the 5-HT4 receptor can physically interact with other proteins. For instance, studies have shown a physical interaction between the 5-HT4 receptor and the adhesion molecule L1, and this interaction is involved in modulating downstream signaling pathways like ERK phosphorylation. biologists.com Co-immunoprecipitation has also been used to show constitutive dimerization of human 5-HT4 receptor isoforms and heterodimerization with other receptors, such as the beta2-adrenergic receptor. nih.gov These interactions can influence receptor function, trafficking, and signaling.

Protein-protein interaction studies, including Co-IP, are crucial for understanding the molecular complexes that the 5-HT4 receptor is part of within the cell membrane and how these interactions regulate its activity and downstream signaling. researchgate.net These studies help to build a more complete picture of the 5-HT4 receptor's role in cellular processes.

Electrophysiological Recordings

Electrophysiological techniques are crucial for understanding how 5-HT4 receptor activation impacts the electrical properties of neurons and other excitable cells. These methods directly measure changes in membrane potential or ion flow resulting from receptor activity.

Patch-Clamp Techniques

Patch-clamp recording is a high-resolution technique used to study the ionic currents flowing through single ion channels or across the entire cell membrane. This method is invaluable for dissecting the direct and indirect effects of 5-HT4 receptor activation on ion channel function and neuronal excitability.

Studies utilizing whole-cell patch-clamp recordings have demonstrated that activation of 5-HT4 receptors can lead to depolarizing currents in excitatory neurons, such as dentate gyrus granule cells in the hippocampus nih.govbiorxiv.org. This depolarizing effect is consistent with the known Gs-coupled nature of the 5-HT4 receptor, which typically leads to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA) nih.gov. PKA can then modulate the activity of various ion channels, influencing neuronal excitability nih.gov. For instance, 5-HT4 receptor activation has been shown to contribute to the excitability of pyramidal cells, potentially through PKA-mediated closure of Ca2+-activated K+ channels nih.govbiorxiv.org.

Furthermore, patch-clamp studies have investigated the modulation of synaptic transmission by 5-HT4 receptors. In the prefrontal cortex, 5-HT4 receptor activation has been shown to exert bidirectional effects (enhancement or reduction) on GABA-evoked currents in pyramidal neurons, suggesting a dynamic regulation of synaptic transmission depending on neuronal activity frontiersin.orgbuffalo.edu. These effects are mediated by anchored PKA buffalo.edu.

Whole-cell and outside-out patch-clamp recordings have also been used to study the effects of 5-HT4 receptor activation on neurotransmitter release. In myenteric neurons, 5-HT4 receptor agonists have been shown to increase acetylcholine release and facilitate fast excitatory postsynaptic potentials (fEPSPs) physiology.org. This facilitation is mediated by the adenylyl cyclase-PKA signaling pathway physiology.org.

Data from patch-clamp studies can be presented in tables summarizing the observed changes in membrane properties or synaptic currents upon 5-HT4 receptor modulation. For example, a table might show the change in firing frequency or the amplitude of evoked currents in the presence of 5-HT4 agonists or antagonists.

Table 1: Effects of 5-HT4 Receptor Activation on Neuronal Excitability (Illustrative Data)

Cell TypeStimulus/ManipulationObserved Electrophysiological ChangeMechanism Involved (if known)Reference
Dentate Gyrus Granule Cells (mouse)5-HT4R agonist (BIMU-8)Inward current, depolarizationGs-coupled, cAMP-PKA pathway biorxiv.org
Dentate Gyrus Granule Cells (mouse cKO)5-HT4R agonist (BIMU-8)No responseAbsence of functional 5-HT4R biorxiv.org
vDG Granule Cells (mouse)Loss of 5-HT4R (cKO)Reduced firing frequencyAffects excitability nih.govbiorxiv.org
PFC Pyramidal Neurons (rat)5-HT4R agonistsBidirectional modulation of GABA currentsAnchored PKA frontiersin.orgbuffalo.edu
Myenteric Neurons5-HT4R agonists (Renzapride)Increased acetylcholine release, facilitated fEPSPsAdenylyl cyclase-PKA pathway physiology.org

Extracellular Recordings

Extracellular recordings measure the electrical activity of neurons or populations of neurons using electrodes placed near the cells. This technique allows for the monitoring of neuronal firing rates and patterns in response to pharmacological manipulation of 5-HT4 receptors in a more physiological context, either in vivo or in brain slices.

Imaging Techniques

Imaging techniques provide spatial information about the 5-HT4 receptor, including its distribution, density, and dynamic behavior. These methods are essential for understanding the anatomical localization of the receptor and how its expression and localization change in different physiological and pathological states.

Autoradiography for Receptor Distribution

Autoradiography is a technique used to determine the anatomical distribution and density of receptors in tissue sections using radiolabeled ligands that selectively bind to the receptor of interest. This method provides high-resolution maps of receptor binding sites.

Autoradiographic studies using selective radioligands have been instrumental in mapping the distribution of 5-HT4 receptors in the brain of various species, including humans, rats, guinea pigs, and monkeys nih.govnih.govcapes.gov.brresearchgate.netcsic.es. These studies consistently show high densities of 5-HT4 receptors in regions such as the basal ganglia (caudate nucleus, putamen, nucleus accumbens, globus pallidus, and substantia nigra) and the hippocampal formation (CA1 and subiculum) nih.govnih.govcapes.gov.brresearchgate.net. In the neocortex, a distinct laminar pattern of binding has been observed, with higher levels in superficial layers nih.gov.

Specific radioligands used for 5-HT4 receptor autoradiography include [125I]SB 207710, [3H]GR113808, and [3H]BIMU-1 nih.govnih.govresearchgate.net. Studies comparing the distribution obtained with different ligands have generally shown similar patterns, confirming the specificity of the binding nih.gov. Autoradiography provides a high-resolution correlate for in vivo imaging studies like PET nih.gov.

Table 2: Regional Distribution of 5-HT4 Receptor Binding in the Human Brain (Based on Autoradiography)

Brain RegionRelative Binding DensityKey FindingsReference
Caudate NucleusHighPart of basal ganglia, high density confirmed. nih.govcapes.gov.br
PutamenHighPart of basal ganglia, high density confirmed. nih.govcapes.gov.br
Nucleus AccumbensHighPart of basal ganglia, high density confirmed. nih.govcapes.gov.br
Globus PallidusHighPart of basal ganglia, high density confirmed. nih.gov
Substantia NigraHighPart of basal ganglia, high density confirmed. nih.gov
Hippocampal Formation (CA1, Subiculum)HighInvolved in memory and plasticity. nih.govcapes.gov.br
NeocortexModerate (laminar)Higher in superficial layers. nih.gov
CerebellumNegligibleOften used as a reference region in imaging. snmjournals.org

Positron Emission Tomography (PET) Imaging for Receptor Binding Density (Preclinical or Research Tool)

Positron Emission Tomography (PET) is a non-invasive in vivo imaging technique that uses radiotracers to visualize and quantify the distribution and binding density of specific targets, such as neurotransmitter receptors, in living subjects. For the 5-HT4 receptor, PET imaging is a valuable tool in preclinical research and has been applied in human studies to investigate receptor availability in various conditions.

PET imaging allows researchers to assess 5-HT4 receptor binding density in different brain regions and to study how this changes in response to pharmacological interventions or in the context of neurological and psychiatric disorders. Several radioligands have been developed for PET imaging of the 5-HT4 receptor, including [11C]SB207145 and [18F]MNI-698 snmjournals.orgsnmjournals.orgnih.gov. [11C]SB207145 has been tested in humans and shows heterogeneous binding corresponding to the known distribution of 5-HT4 receptors nih.gov. [18F]MNI-698 is a promising 18F-labeled radiotracer that has been evaluated in nonhuman primates and shows suitable brain penetration and distribution snmjournals.orgsnmjournals.orgresearchgate.net.

PET studies have provided insights into the role of 5-HT4 receptors in various conditions. For example, PET imaging has shown altered 5-HT4 receptor binding in patients with major depressive disorder compared to healthy subjects mdpi.comnih.gov. In early Alzheimer's disease, an increase in brain 5-HT4 receptor binding has been observed in certain regions, which positively correlates with beta-amyloid accumulation mdpi.comnih.gov. In Parkinson's disease, while binding studies in humans have not shown significant differences in the putamen or substantia nigra, preclinical PET imaging in animal models has indicated an upregulation of 5-HT4 receptors in the striatum mdpi.comnih.gov. PET imaging has also been used to investigate the relationship between 5-HT4 receptor binding and cognitive performance in healthy subjects, showing an inverse relationship mdpi.comnih.gov.

Table 3: Examples of 5-HT4 Receptor PET Imaging Findings (Preclinical and Clinical Research)

Condition/Study PopulationBrain Region(s) StudiedKey PET FindingRadiotracer UsedReference
Major Depressive DisorderGlobal brain, striatum, limbic regionsLower cerebral 5-HT4 receptor binding compared to healthy subjects. mdpi.comnih.govNot specified nih.gov mdpi.comnih.gov
Early Alzheimer's DiseaseParietal cortex, lateral prefrontal cortex, lateral temporal cortex, posterior cingulate gyrus, hippocampusIncrease in brain 5-HT4 receptor binding, positively correlated with beta-amyloid. mdpi.comnih.govNot specified mdpi.comnih.gov mdpi.comnih.gov
Healthy SubjectsGlobal brainInverse relationship between 5-HT4 receptor binding and memory performance. mdpi.comnih.govNot specified mdpi.comnih.gov mdpi.comnih.gov
Parkinsonian Macaques/RatsStriatumUpregulation of 5-HT4 receptors. mdpi.comnih.govNot specified mdpi.comnih.gov mdpi.comnih.gov
Obesity (Human)Nucleus accumbens, ventral pallidumGreater availability of 5-HT4 receptors. mdpi.comNot specified mdpi.com mdpi.com

Confocal and Live-Cell Imaging for Receptor Dynamics

Confocal microscopy and live-cell imaging techniques are employed to study the localization, trafficking, and dynamic interactions of 5-HT4 receptors in real-time within living cells. These methods offer high spatial and temporal resolution, allowing for the visualization of receptor movement, internalization, and interactions with other proteins.

By tagging 5-HT4 receptors with fluorescent proteins or using fluorescent ligands, researchers can track the movement of receptors to and from the plasma membrane, within different cellular compartments, and even observe their interactions with signaling molecules. Confocal microscopy has been used to determine the subcellular localization of 5-HT4 receptors in transfected cells researchgate.net.

Live-cell imaging, often combined with techniques like Förster Resonance Energy Transfer (FRET) or using quantum dots, allows for the investigation of 5-HT4 receptor dynamics. FRET can be used to study the interaction between 5-HT4 receptors and other proteins, such as the cell adhesion molecule L1, demonstrating that this interaction can facilitate receptor-mediated signaling biologists.com. Quantum dots can be used to track the trafficking kinetics of individual or small groups of receptors within endosomal compartments pnas.org.

Studies using these techniques have provided insights into the mechanisms regulating 5-HT4 receptor function and signaling. For example, live-cell imaging has shown that 5-HT4 receptor stimulation can evoke RhoA activation, particularly at the tips of neurites, influencing F-actin accumulation and potentially spine maturation nih.gov. While some studies using live-cell imaging focus on other serotonin receptors or transporters, the principles and techniques are applicable to studying 5-HT4 receptor dynamics nih.govjneurosci.orgfrontiersin.org.

Table 4: Applications of Confocal and Live-Cell Imaging in 5-HT4 Receptor Research (Illustrative Examples)

TechniqueApplicationKey Findings (if available for 5-HT4R)Reference (illustrative/related)
Confocal MicroscopySubcellular localization of 5-HT4R in transfected cellsDetermined localization within the cell. researchgate.net
Confocal Microscopy (Live-Cell)Intracellular Ca2+ dynamics in smooth muscle cells5-HT4-7 receptors involved in Ca2+ mobilization in vorticose veins. nih.gov
Live-Cell Imaging + FRETInteraction between 5-HT4R and L15-HT4R interacts with L1, facilitating ERK activation. biologists.com
Live-Cell Imaging + Quantum DotsReceptor trafficking kineticsPotential for tracking 5-HT4R internalization and endosomal trafficking. pnas.org
Live-Cell ImagingRhoA activation upon 5-HT4R stimulationEvokes RhoA activation, influences F-actin and spine maturation. nih.gov

Future Directions in Serotonin 4 Receptor Research

Elucidation of Novel Signaling Pathways

While the primary coupling of 5-HT4 receptors to Gs and the subsequent activation of the cAMP/PKA pathway are well-established, emerging research suggests the involvement of additional signaling routes. Studies have indicated that 5-HT4 receptor stimulation can activate the extracellular signal-regulated kinase (ERK) pathway, and this activation may occur independently of the Gs/cAMP/PKA cascade in certain neuronal contexts. molbiolcell.org This suggests the existence of alternative coupling mechanisms or downstream effectors.

Future research should aim to:

Identify the specific proteins and intermediaries involved in Gs-independent signaling pathways activated by 5-HT4 receptors, such as the observed activation of the ERK pathway. molbiolcell.org

Investigate the potential for 5-HT4 receptors to engage in biased agonism, where different ligands preferentially activate distinct downstream signaling pathways (e.g., Gs versus β-arrestin recruitment).

Explore the interaction of 5-HT4 receptors with other signaling molecules and pathways, potentially through receptor heteromerization or interaction with scaffolding proteins.

Understanding these novel signaling pathways is crucial for fully appreciating the diverse physiological roles of the 5-HT4 receptor and for developing ligands with tailored pharmacological profiles.

Characterization of Isoform-Specific Functional Diversity

The 5-HT4 receptor gene undergoes alternative splicing, leading to the expression of multiple isoforms with divergent C-termini. uniprot.orgnih.gov These structural differences are predicted to influence isoform-specific signaling, regulation, and subcellular localization. nih.gov Studies have already demonstrated isoform-specific differences in internalization and recycling in response to agonists like serotonin (B10506) and RS67333. nih.gov For instance, 5-HT4(a) receptor internalization appears to rely on PKC, GRK2, and β-arrestin, while 5-HT4(b) receptor internalization requires PKC but less so GRK2 and β-arrestin. nih.gov

Future research should focus on:

Systematically characterizing the distinct functional properties and signaling preferences of all known 5-HT4 receptor isoforms.

Determining the tissue-specific and cell type-specific expression patterns of each isoform. Studies have found variations in isoform expression between brain and gut, and even within different regions of the enteric nervous system. physiology.orgnih.gov

Investigating the physiological consequences of isoform-specific activation or blockade in various organ systems and disease models.

Developing isoform-specific tools (e.g., antibodies, ligands) to enable their selective study.

Understanding the functional diversity among 5-HT4 receptor isoforms is essential for unraveling their precise roles in complex biological processes and for developing highly targeted therapies.

Advanced Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography of Receptor-Ligand-Effector Complexes)

Determining the three-dimensional structure of the 5-HT4 receptor, particularly in complex with various ligands and downstream signaling partners (like G proteins or β-arrestins), is critical for understanding the molecular basis of its function and for rational drug design. While structural studies of GPCRs have advanced significantly with techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), obtaining high-resolution structures of dynamic membrane proteins like 5-HT4 receptors remains challenging. mdpi.comnanoimagingservices.comcreative-biostructure.com

Future directions in structural biology include:

Employing cryo-EM and X-ray crystallography to solve the high-resolution structures of the 5-HT4 receptor in different conformational states (e.g., inactive, active, ligand-bound, effector-bound). nih.govuio.no

Co-crystallizing or reconstituting the 5-HT4 receptor with various agonists, partial agonists, antagonists, and inverse agonists to understand the structural determinants of ligand binding and efficacy. nih.gov

Capturing structures of the 5-HT4 receptor in complex with G proteins and β-arrestins to elucidate the mechanisms of signal transduction and biased agonism. mdpi.com

Utilizing complementary techniques like NMR spectroscopy to study the dynamics and conformational changes of the receptor in solution. mdpi.com

These structural insights will provide a detailed molecular blueprint for the design of novel and highly selective 5-HT4 receptor ligands.

Development of Highly Selective Ligands for Research Applications

The availability of potent and highly selective ligands is paramount for dissecting the specific roles of the 5-HT4 receptor and its individual isoforms in complex biological systems. While some selective 5-HT4 receptor ligands exist, such as the antagonists GR113808 and GR125487, and agonists like RS67333 and prucalopride (B966), the development of novel ligands with improved selectivity profiles and tailored pharmacological properties remains an active area of research. researchgate.netnih.govnews-medical.netnih.gov

Future efforts should focus on:

Designing and synthesizing novel chemical scaffolds that exhibit high affinity and selectivity for the 5-HT4 receptor over other serotonin receptor subtypes and off-targets. researchgate.netresearchgate.neteurekaselect.com

Developing ligands that are selective for specific 5-HT4 receptor isoforms to probe their individual functions.

Creating ligands that can differentiate between Gs coupling and other signaling pathways (biased ligands). plos.org

Developing radiolabeled or fluorescent ligands for imaging and binding studies with improved signal-to-noise ratios and kinetic properties. For example, [11C]SB207145 is used in PET studies to assess 5-HT4 receptor binding in the brain. researchgate.net

The development of such refined pharmacological tools will be instrumental in advancing our understanding of 5-HT4 receptor function in both health and disease.

Investigation of Receptor Plasticity and Adaptations in Experimental Models

The expression and function of 5-HT4 receptors can be dynamic and subject to regulation in response to various physiological stimuli, pharmacological interventions, and pathological conditions. Changes in 5-HT4 receptor expression have been observed in various experimental models of depression and visceral hypersensitivity, although the direction of change can vary depending on the specific model. mdpi.comnih.govscielo.br Furthermore, chronic administration of certain antidepressants, like fluoxetine (B1211875), has been shown to decrease 5-HT4 receptor density in some brain regions. nih.gov

Future research should investigate:

The mechanisms underlying the regulation of 5-HT4 receptor expression, signaling, and trafficking in response to chronic drug treatment, stress, and disease states.

How 5-HT4 receptor plasticity contributes to adaptation and maladaptation in experimental models of neurological and gastrointestinal disorders.

The role of post-translational modifications and interaction with accessory proteins in modulating 5-HT4 receptor function and plasticity.

Utilizing advanced imaging techniques, such as PET with selective ligands, to study 5-HT4 receptor availability and changes in expression in vivo in experimental models. researchgate.net

Q & A

Q. What are the primary physiological and pathological roles of the serotonin 4 receptor (5-HT4R) in the central nervous system?

Methodological Answer: 5-HT4R regulates mood, cognition, and gastrointestinal motility. To investigate its roles:

  • In vivo models : Use transgenic mice with 5-HT4R knockouts to assess behavioral changes (e.g., anxiety tests, Morris water maze for memory) .
  • Localization : Apply immunohistochemistry or in situ hybridization in post-mortem brain tissues to map receptor distribution .
  • Functional assays : Measure cAMP production in HEK293 cells transfected with 5-HT4R to evaluate ligand efficacy .

Q. How can researchers validate 5-HT4R expression in tissue samples?

Methodological Answer:

  • Immunohistochemistry (IHC) : Use validated antibodies (e.g., anti-5-HT4R monoclonal) on paraffin-embedded tissues. Include controls like siRNA knockdown to confirm specificity .
  • qPCR : Design primers targeting HTR4 exons. Normalize using housekeeping genes (e.g., GAPDH) and validate with melt-curve analysis .
  • Radioligand binding : Employ [³H]GR113808 in membrane preparations to quantify receptor density in brain regions .

Q. Table 1: Common Techniques for 5-HT4R Characterization

TechniqueApplicationLimitations
IHCSpatial localization in tissuesAntibody cross-reactivity
qPCRmRNA quantificationPost-transcriptional regulation not captured
Radioligand bindingReceptor density measurementRequires fresh membrane preparations

Advanced Research Questions

Q. How can structural biology techniques resolve dynamic conformations of 5-HT4R for drug targeting?

Methodological Answer:

  • Cryo-EM : Resolve full-length receptor structures at near-atomic resolution (≤3 Å) in lipid nanodiscs to capture active/inactive states .
  • X-ray free-electron lasers (XFEL) : Analyze microcrystals at room temperature to avoid cryo-artifacts, revealing flexible loops critical for ligand binding .
  • Molecular dynamics (MD) simulations : Model receptor-ligand interactions over 100+ ns trajectories to predict binding kinetics .

Q. What experimental strategies address contradictory findings in 5-HT4R signaling studies?

Methodological Answer:

  • Control for variability : Standardize cell lines (e.g., CHO-K1 vs. HEK293) and ligand batches (e.g., prucalopride vs. tegaserod) .
  • Meta-analysis : Aggregate data from public repositories (e.g., GPCRdb) to identify confounding factors like G-protein coupling bias .
  • Cross-validation : Compare in vitro cAMP assays with in vivo electrophysiology in dorsal raphe nuclei to reconcile discrepancies .

Q. Table 2: Key Considerations for Reproducibility in 5-HT4R Studies

FactorImpactMitigation Strategy
Cell line variabilityAlters receptor density and couplingUse isogenic cell lines
Ligand selectivityOff-target effects on 5-HT1/2 receptorsValidate with antagonist co-treatment (e.g., SB-204070)
Tissue heterogeneityMixed neuronal/non-neuronal signalsLaser-capture microdissection

Q. How can epigenetic regulation of 5-HT4R be investigated in neurodevelopmental disorders?

Methodological Answer:

  • Methylation analysis : Perform bisulfite sequencing on CpG islands in the HTR4 promoter using DNA from blood or brain tissues of autism spectrum disorder (ASD) cohorts .
  • ChIP-seq : Probe histone modifications (e.g., H3K4me3) in iPSC-derived neurons to link chromatin states to receptor expression .
  • CRISPR-dCas9 : Epigenetically silence HTR4 in organoids to assess effects on synaptic plasticity .

Hypothesis-Driven Experimental Design

Q. What frameworks are recommended for designing hypothesis-driven studies on 5-HT4R in brain disorders?

Methodological Answer:

  • Define variables : Independent (e.g., receptor overexpression) vs. dependent (e.g., cognitive scores) variables .
  • Power analysis : Calculate sample sizes using G*Power to ensure statistical validity (α=0.05, power=0.8) .
  • Blinding : Randomize treatment groups and blind experimenters to reduce bias in behavioral assays .

Q. How should researchers handle conflicting data between structural and functional studies of 5-HT4R?

Methodological Answer:

  • Triangulate methods : Combine cryo-EM (static structures) with single-molecule FRET (dynamic conformations) .
  • Contextualize findings : Consider physiological conditions (e.g., lipid composition, temperature) missing in in vitro setups .
  • Publish negative results : Document ligand-receptor mismatches to refine computational docking models .

Data Presentation Guidelines

  • Tables/Figures : Label axes clearly (e.g., "cAMP accumulation (nmol/mg protein)") and specify statistical tests (e.g., two-way ANOVA) .
  • Reproducibility : Share raw data on repositories like Zenodo and provide step-by-step protocols for receptor isolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.